1-(4-Cyanophenyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyanophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGLZSKNFJBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589935 | |
| Record name | N''-(4-Cyanophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-42-3 | |
| Record name | N-(4-Cyanophenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5637-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N''-(4-Cyanophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-cyanophenyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of 1-(4-Cyanophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(4-Cyanophenyl)guanidine, a key intermediate in the synthesis of antiviral medications. The guide details its chemical structure, physicochemical properties, synthesis protocols, and its role in the formation of active pharmaceutical ingredients.
Chemical Structure and Properties
This compound is an organic compound featuring a guanidine group attached to a 4-cyanophenyl moiety.[1] Its chemical structure is foundational to its reactivity and utility as a synthetic building block.
Structure:
A summary of its key physicochemical and spectral properties is presented in Table 1.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Source |
| Molecular Weight | 160.18 g/mol | [1] |
| Melting Point | 210-214 °C (decomposes) | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 161.0828 m/z | [1] |
| ¹H NMR | Expected signals for aromatic protons and guanidinyl protons. | |
| ¹³C NMR | Expected signals for aromatic carbons, nitrile carbon, and guanidinyl carbon. | |
| FTIR | Expected characteristic peaks for N-H, C≡N, and C=N stretching. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 4-aminobenzonitrile with cyanamide in the presence of an acid catalyst.
Materials:
-
4-aminobenzonitrile
-
Cyanamide (50% aqueous solution)
-
Concentrated Nitric Acid
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
Acetone
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
-
Acidification: Cool the solution to 10-15 °C using an ice bath. Slowly add 161 mL of concentrated nitric acid to the stirred solution.
-
Addition of Cyanamide: To this acidic solution, add 65.6 mL of a 50% aqueous solution of cyanamide.
-
Reaction: Heat the reaction mixture to 65 °C and maintain this temperature for 8 hours with continuous stirring.
-
Precipitation: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Add 500 mL of methyl tert-butyl ether to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with water and then acetone.
-
Drying: Dry the purified solid to obtain this compound.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate for Rilpivirine)
This compound is a crucial precursor for the synthesis of the antiretroviral drug Rilpivirine. A key step is the formation of the pyrimidine ring system.
Materials:
-
This compound
-
Diethyl 2-(ethoxymethylene)malonate
-
N-Methyl-2-pyrrolidone (NMP)
-
Sodium Acetate (NaOAc)
-
Water
-
Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
Reaction vessel suitable for high temperatures
-
Reflux condenser
Procedure:
-
Cyclization: In a reaction vessel, combine this compound, diethyl 2-(ethoxymethylene)malonate, and sodium acetate in N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 100 °C for 1 hour.
-
Hydrolysis and Decarboxylation: To the reaction mixture, add water and acetic acid. Heat the mixture to 130-160 °C to facilitate hydrolysis and decarboxylation, yielding 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.
-
Chlorination: After cooling, treat the intermediate with phosphorus oxychloride (POCl₃) and heat to reflux for 20 minutes to convert the hydroxyl group to a chlorine atom, affording the desired product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Role in Antiviral Drug Synthesis
This compound is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine. The mechanism of action of these drugs involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme.
Caption: Role of this compound in NNRTI synthesis and action.
References
Technical Guide: Physicochemical Properties of 1-(4-Cyanophenyl)guanidine
This document provides a concise summary of the core physicochemical properties of 1-(4-Cyanophenyl)guanidine, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
This compound is an organic compound featuring a guanidine group attached to a 4-cyanophenyl moiety.[1] The key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H8N4 | [1][2][3] |
| Molecular Weight | 160.18 g/mol | [1][2][3] |
| CAS Number | 5637-42-3 | [2][3] |
Experimental Protocols
No experimental protocols were cited in the provided information.
Mandatory Visualization
The following diagram illustrates the direct relationship between the compound's name and its fundamental chemical properties.
References
Technical Guide: Solubility of 1-(4-Cyanophenyl)guanidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(4-Cyanophenyl)guanidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document compiles qualitative information, predicted values, and contextual insights from its use in chemical synthesis and analysis.
Introduction to this compound
This compound (CAS No. 5637-42-3) is a solid organic compound notable for its role as a building block in the synthesis of pharmaceuticals, most significantly the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1][2][3] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.
Chemical Structure and Properties:
-
Molecular Formula: C₈H₈N₄
-
Molecular Weight: 160.18 g/mol [4]
-
Appearance: White to off-white crystalline powder.[4]
-
Melting Point: Approximately 212 °C (with decomposition).[5]
The presence of both a polar guanidine group and a more nonpolar cyanophenyl group gives the molecule a balanced polarity, influencing its solubility profile. The low predicted LogP value suggests a preference for more polar environments.[6][7]
Solubility Profile
Quantitative Solubility Data
The following table summarizes the available qualitative and inferred solubility information for this compound.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility | Rationale/Source |
| Polar Protic Solvents | |||
| Water | 80.1 | Sparingly Soluble/Slightly Soluble | Used as a wash solvent during synthesis, implying low solubility.[7] Classified as a persistent and mobile organic compound (PMOC) due to high water solubility in the context of environmental analysis, though this may refer to its hydrochloride salt.[9][10] |
| Methanol | 32.7 | Soluble | The precursor, 4-aminobenzonitrile, is dissolved in methanol for synthesis, suggesting the product would also have some solubility.[7] |
| Ethanol | 24.5 | Soluble | The precursor, 4-aminobenzonitrile, is dissolved in ethanol for synthesis.[7] |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Likely Soluble | A common solvent for polar organic compounds in screening and NMR studies. |
| Acetonitrile | 37.5 | Soluble | Stock solutions for analytical standards have been prepared in acetonitrile:water (1:1, v/v).[9] |
| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | Used to dissolve residues during the synthesis of a derivative.[11] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Soluble | Used as a reaction solvent in the synthesis of Rilpivirine from this compound.[1][2][11] |
| Acetone | 20.7 | Sparingly Soluble/Slightly Soluble | Used as a wash solvent during synthesis, indicating limited solubility.[7] |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | 9.1 | Likely Insoluble | The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely. |
| Toluene | 2.4 | Likely Insoluble | The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely. |
| Hexane | 1.9 | Likely Insoluble | The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely. |
Experimental Protocols
Protocol for Determining Qualitative and Semi-Quantitative Solubility
This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, acetonitrile, DMSO, acetone, toluene)
-
Vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial (e.g., 20 mg).
-
Add a known volume of the selected solvent (e.g., 2 mL).
-
Cap the vial tightly and vortex for 1 minute.
-
Place the vial in a temperature-controlled shaker (e.g., at 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, visually inspect the vial to confirm that excess solid remains.
-
Allow the vial to stand undisturbed for at least 1 hour to let the solid settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC with UV detection).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution from the calibration curve. This concentration represents the solubility.
-
Quantification by LC-MS/MS
For accurate quantification, particularly at low concentrations, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following is based on a published method for analyzing guanidine derivatives in aqueous samples, which can be adapted for solutions in organic solvents.[9][10]
Instrumentation:
-
LC System: ACQUITY UPLC system or equivalent.[9]
-
Mass Spectrometer: Xevo-TQ triple quadrupole mass spectrometer or equivalent.[9]
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like guanidines.[9]
LC Conditions (Example):
-
Mobile Phase A: Water with 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate
-
Gradient: A suitable gradient from high organic to higher aqueous content.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ (m/z 161.1)
-
Product Ions: Specific fragment ions for this compound would need to be determined through infusion and fragmentation experiments.
Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound.
Caption: A typical synthetic pathway for this compound.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound is depicted below.
References
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 5637-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]
- 9. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
The Diverse Biological Activities of Guanidine Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group, a ubiquitous structural motif in natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its ability to form strong, multi-point hydrogen bonds and exist as a delocalized cation at physiological pH allows for high-affinity interactions with a variety of biological targets. This technical guide provides an in-depth overview of the multifaceted biological activities of guanidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of key molecular pathways.
I. Anticancer Activity of Guanidine Derivatives
Guanidine-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving direct interaction with DNA, induction of apoptosis, and cell cycle arrest.[2][3]
A. Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various guanidine derivatives has been quantified through in vitro cytotoxicity assays, with IC50 values providing a measure of their potency. The following table summarizes the IC50 values for a selection of guanidine derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazin-3(2H)-one-based Guanidines | Compound 1 | NCI-H460 | > 50 | |
| Compound 2 | A2780 | > 50 | ||
| Compound 3 | MCF-7 | > 50 | ||
| Compound 4 | NCI-H460 | > 50 | ||
| Cyclopropyl-linked Guanidines | Compound 7a | Not Specified | Kb = 2.87 x 105 M-1 (DNA binding) | |
| Compound 7i | Not Specified | Kb = 3.49 x 105 M-1 (DNA binding) | ||
| Guanidinoquinazolines | Not Specified | Various | Not Specified |
B. Mechanisms of Anticancer Action
1. DNA Minor Groove Binding:
A primary mechanism of action for many anticancer guanidine derivatives is their ability to bind to the minor groove of DNA.[2][3] The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, leading to the stabilization of the DNA-ligand complex. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.
Experimental Protocol: DNA Binding Assay (UV-Visible Spectroscopy)
This protocol outlines a general method for assessing the interaction of guanidine derivatives with DNA using UV-Visible spectroscopy.
Materials:
-
Guanidine derivative of interest
-
Calf Thymus DNA (CT-DNA) or other suitable DNA source
-
Tris-HCl buffer (pH 7.4)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of the guanidine derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).
-
Prepare a series of solutions containing a fixed concentration of the guanidine derivative and increasing concentrations of CT-DNA in Tris-HCl buffer.
-
Incubate the solutions at room temperature for a set period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Record the UV-Visible absorption spectra of each solution over a relevant wavelength range.
-
Analyze the changes in the absorption spectra (e.g., hypochromism, hyperchromism, red or blue shifts) upon addition of DNA to determine the binding mode and calculate the binding constant (Kb) using appropriate models (e.g., Benesi-Hildebrand equation).
2. Induction of Apoptosis:
Guanidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
Signaling Pathway: Intrinsic Apoptosis
Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis-related proteins by Western blot to confirm the induction of apoptosis by guanidine derivatives.[6][7]
Materials:
-
Cancer cell line of interest
-
Guanidine derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the guanidine derivative at various concentrations and time points.
-
Harvest and lyse the cells using lysis buffer.
-
Quantify protein concentration using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
3. Cell Cycle Arrest:
Guanidine derivatives can also induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Arrest is often observed at the G1/S or G2/M checkpoints.[8][9]
Signaling Pathway: G2/M Cell Cycle Arrest
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Guanidine derivative
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells and treat with the guanidine derivative for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
II. Antimicrobial Activity of Guanidine Derivatives
Guanidine-based compounds represent a significant class of antimicrobial agents with broad-spectrum activity against bacteria, fungi, and protozoa.[1][10] Their cationic nature is crucial for their interaction with negatively charged microbial cell membranes.
A. Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table presents MIC values for representative guanidine derivatives against various microbial strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Guanidine-based Polymers | E-PHGC | E. coli | 7.8 | [11] |
| E-PHDGC | E. coli | 31.2 | [11] | |
| Small Molecule Guanidines | Compound 4 | S. aureus (MRSA) | 8-16 | [10] |
| Compound 4 | E. coli (ESBL) | 32-64 | [10] | |
| Guanidinofurans | Not Specified | C. albicans | 0.5 - 4 |
B. Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many guanidine derivatives involves the disruption of the microbial cell membrane.[12]
Workflow: Antimicrobial Mechanism of Action
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a guanidine derivative against a bacterial strain.
Materials:
-
Guanidine derivative
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Dilute the culture to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
-
Serial Dilution of Compound:
-
Prepare a stock solution of the guanidine derivative.
-
Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.
-
III. Antiviral Activity of Guanidine Derivatives
Several guanidine-containing compounds have demonstrated antiviral activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[4][13]
A. Mechanism of Antiviral Action
The antiviral mechanisms of guanidine derivatives can be diverse and virus-specific. For example, some derivatives inhibit viral entry into host cells, while others interfere with viral replication by targeting viral enzymes such as reverse transcriptase or integrase.
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
This protocol describes a method to evaluate the antiviral activity of a guanidine derivative against influenza virus by quantifying the reduction in viral plaques.[14]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Guanidine derivative
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin-TPCK
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
-
Virus Infection:
-
Wash the cell monolayer and infect with a dilution of influenza virus calculated to produce a countable number of plaques.
-
Incubate for 1 hour to allow for viral adsorption.
-
-
Compound Treatment and Overlay:
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (agarose or Avicel) containing various concentrations of the guanidine derivative.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
-
IV. Clinical Significance and Future Perspectives
The diverse biological activities of guanidine derivatives have translated into several clinically used drugs and numerous promising candidates in clinical development. Metformin, a biguanide, is a first-line treatment for type 2 diabetes, and its anticancer and cardiovascular protective effects are under active investigation.[15][16] Other guanidine-containing drugs are used as antihypertensives, antivirals, and antimicrobial agents.[17][18]
The continued exploration of the vast chemical space of guanidine derivatives, coupled with a deeper understanding of their mechanisms of action, holds great promise for the development of novel therapeutics for a wide range of diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic potential and minimize off-target effects.
Conclusion
Guanidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable breadth of biological activities. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is hoped that this resource will be valuable for researchers and professionals in the field, facilitating the discovery and development of new and effective guanidine-based therapeutics.
References
- 1. xpressbio.com [xpressbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Relationship - guanidine - activates - apoptotic process [biokb.lcsb.uni.lu]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel guanidine ME10092 protects the heart during ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Cyanophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Cyanophenyl)guanidine is a chemical compound featuring a guanidine group attached to a cyanophenyl moiety.[1] While not a widely commercialized drug itself, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a subject of interest in medicinal chemistry for its potential biological activities.[1][2] The biological actions of this compound are largely inferred from the well-documented activities of the guanidine group, which is a key pharmacophore in numerous clinically significant drugs and toxins.[3][4] The primary mechanism of action for many guanidine-containing compounds involves the modulation of ion channels, particularly voltage-gated potassium (Kv) and sodium (Nav) channels.[5][6][7] This guide elucidates the probable mechanism of action of this compound by drawing parallels with related guanidinium compounds and its derivative, Robenidine, an anticoccidial agent.[8][9]
Introduction to this compound
This compound, also known as 4-Guanidinobenzonitrile, is a solid organic compound utilized in pharmaceutical development and biochemical research.[1][2] Its structure combines the highly basic guanidinium group, which is protonated at physiological pH, with a cyanophenyl ring.[1][10] This unique structure makes it a valuable building block for creating more complex therapeutic agents.[2] The guanidine moiety is a recurring motif in a diverse array of natural products and synthetic drugs, known for its ability to interact with biological targets like ion channels and enzymes.[3][4]
Primary Molecular Target: Voltage-Gated Ion Channels
The guanidinium group is the primary pharmacophore responsible for the biological activity of compounds like this compound.[7] Extensive research on guanidine and its analogs has established that their principal targets are voltage-gated ion channels.[5][6][11]
2.1. Inhibition of Voltage-Gated Potassium (Kv) Channels
A significant body of evidence points to the role of guanidine compounds as inhibitors of voltage-gated potassium (Kv) channels.[5][6]
-
Mechanism of Inhibition: Guanidines are shown to bind within the intracellular pore of Kv channels. This binding perturbs a hydrophobic interface between the channel subunits, which in turn stabilizes a closed state of the channel.[5][6] This action reduces the outward flow of potassium ions (K+) during membrane repolarization.
-
Physiological Consequence: By inhibiting Kv channels, particularly at presynaptic nerve terminals, guanidine compounds prolong the duration of the action potential.[11] This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for longer, leading to increased calcium influx and enhanced neurotransmitter release.[6][11] This mechanism underlies the therapeutic use of guanidine hydrochloride in treating neuromuscular diseases like Lambert-Eaton myasthenic syndrome.[5]
The proposed signaling pathway for Kv channel inhibition by a guanidine-containing compound is illustrated below.
2.2. Blockade of Voltage-Gated Sodium (Nav) Channels
The guanidinium group is also famously present in potent neurotoxins like saxitoxin (STX) and tetrodotoxin (TTX), which are powerful blockers of voltage-gated sodium (Nav) channels.[7]
-
Mechanism of Blockade: The positively charged guanidinium moieties in these toxins act as a "plug" by binding with high affinity to Site 1 in the outer pore of the Nav channel.[7] This physically obstructs the passage of sodium ions (Na+) into the cell, thereby preventing the propagation of action potentials in excitable membranes and leading to paralysis.[7]
While simple guanidine derivatives are less potent than these toxins, they can still interact with and modulate Nav channels, often causing shifts in their conductance-voltage curves.[11]
Mechanism of Action of Robenidine: A Key Derivative
This compound is a precursor to the anticoccidial drug Robenidine. The mechanism of Robenidine provides further insight into the biological potential of the cyanophenylguanidine structure.
Robenidine's primary action is against coccidian parasites, such as Eimeria species in poultry.[8][9][12] It acts as a coccidiostat by arresting the development of the parasite's first-generation schizonts.[8][9]
-
Disruption of Energy Metabolism: Robenidine interferes with the mitochondrial function of the parasites.[8] It is believed to disrupt the electron transport chain, leading to a decrease in adenosine triphosphate (ATP) production, which is vital for the parasite's survival.[8][13]
-
Membrane Potential Dissipation: Studies on Robenidine and its analogs suggest they act by dissipating the inner membrane potential of Gram-negative bacteria and the membrane potential of Gram-positive organisms, indicating a broad disruptive effect on cellular energy generation.[14]
Quantitative Pharmacological Data
| Compound/Class | Target | Assay | Value | Reference |
| Guanidinium Compounds | Imidazoline I2 sites | [3H]idazoxan binding | IC50 values in µM range | [15] |
| Robenidine Analogs | P. falciparum | Inhibition Assay | IC50 = 324 nM | [8] |
| Robenidine | Eimeria in poultry | Feed Additive | 33-66 PPM (mg/kg) | [9][12] |
This table summarizes data for related compounds to provide context due to the lack of specific data for this compound.
Experimental Protocols
The mechanisms described are typically elucidated using electrophysiological and biochemical assays.
5.1. Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis
This is a standard method for studying the effect of a compound on ion channels expressed in Xenopus oocytes.
Protocol Details:
-
Oocyte Preparation: Oocytes are surgically removed from an anesthetized female Xenopus laevis frog. They are then defolliculated using collagenase treatment.
-
cRNA Injection: A specific amount (e.g., 50 nL) of complementary RNA (cRNA) encoding the ion channel of interest is injected into the oocyte cytoplasm using a microinjector.
-
Incubation: Oocytes are incubated in a solution (e.g., ND96) for several days to allow for the translation and insertion of the channel protein into the cell membrane.[5]
-
Recording: The oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
Data Acquisition: A voltage-clamp amplifier is used to hold the membrane potential at a set level while measuring the ionic currents flowing through the expressed channels. The effect of the test compound is measured by comparing the currents before and after its application.[5]
Conclusion
The mechanism of action for this compound is strongly predicted to be centered on the modulation of voltage-gated ion channels, a characteristic feature of its core guanidinium group. By inhibiting Kv channels, it likely prolongs action potentials, while its potential to interact with Nav channels cannot be discounted. Furthermore, its role as a precursor to Robenidine highlights the guanidine moiety's capacity to disrupt fundamental cellular processes like energy metabolism in various organisms. For drug development professionals, the cyanophenylguanidine scaffold represents a versatile starting point for designing novel modulators of ion channels or targeted antimicrobial agents. Further direct experimental validation is required to precisely quantify its potency and selectivity on specific channel subtypes.
References
- 1. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robenidine HCl; Cycostat; Chimcoccide | 25875-50-7 | Benchchem [benchchem.com]
- 9. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 10. Guanidine - Wikipedia [en.wikipedia.org]
- 11. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. homelabvet.com [homelabvet.com]
- 13. Robenidine HCl 6.6%, 10% [wlsunshine.com]
- 14. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Cyanophenylguanidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanophenylguanidine moiety represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features have led to the development of compounds with a wide array of biological activities, most notably in the realm of antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of cyanophenylguanidine compounds, with a focus on their evolution from simple organic building blocks to key components of life-saving therapeutics.
Early History and Discovery
The synthesis of guanidine derivatives dates back to the 19th century, with early methods focusing on the reaction of cyanamide with ammonium salts or amines. The preparation of aryl guanidines, including phenylguanidine, was described in the early 20th century[1]. These initial syntheses laid the groundwork for the future exploration of more complex guanidine-containing structures.
While the precise first synthesis of N-(4-cyanophenyl)guanidine is not definitively documented in readily available literature, its preparation follows established synthetic routes for aryl guanidines. A common and historically significant method for the synthesis of guanidines is the Pinner reaction , first described by Adolf Pinner in 1877, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which can then be converted to a guanidine[2][3]. Another classical approach involves the direct reaction of an amine hydrochloride with cyanamide[1].
It was the burgeoning field of medicinal chemistry in the mid to late 20th century that likely spurred the synthesis and investigation of substituted phenylguanidines, including the cyanophenyl variant. The initial interest in these compounds was likely driven by the desire to explore the structure-activity relationships of the guanidinium group, a common feature in biologically active natural products.
The Rise to Prominence: A Key Intermediate in HIV Therapy
The most significant milestone in the history of cyanophenylguanidine compounds is the discovery of their crucial role in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine . Rilpivirine, approved by the FDA in 2011, is a potent antiretroviral drug used in the treatment of HIV-1 infection[4]. N-(4-cyanophenyl)guanidine serves as a key building block for the pyrimidine ring system of rilpivirine.
The development of rilpivirine highlighted the importance of the cyanophenylguanidine scaffold in creating molecules with high specificity and potency against viral enzymes. This discovery has since fueled further research into other cyanophenylguanidine derivatives for various therapeutic applications.
Quantitative Data Summary
The biological activity of cyanophenylguanidine derivatives has been explored against various targets. The following tables summarize key quantitative data, primarily focusing on their anticancer and kinase inhibitory activities.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | A549 (Lung) | 21.53 | [5] |
| Derivative 4 | HL60 (Leukemia) | 8.09 | [5] |
| Derivative 4 | MCF-7 (Breast) | 3.26 | [5] |
| Derivative 4 | A549 (Lung) | 9.34 | [5] |
| Derivative 55 | MDA-MB-231 (Breast) | 9.0 | [6] |
| Derivative 56 | MDA-MB-231 (Breast) | 0.075 | [6] |
Table 1: Anticancer Activity of Selected Cyanophenylguanidine Derivatives
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| CDK2 | Derivative 1 | 117.6 | [5] |
| CDK1 | (R)-roscovitine (related purine derivative) | 2700 | [7] |
| CDK2 | (R)-roscovitine | 100 | [7] |
| CDK4 | Palbociclib (related pyridopyrimidine) | 11 | [7] |
| CDK6 | Palbociclib | 16 | [7] |
| BTK | Benzofuro[3,2-b]pyridin-2(1H)-one derivative 6f | 74 | [8] |
| PI3Kδ | Benzofuro[3,2-b]pyridin-2(1H)-one derivative 6f | 170 | [8] |
Table 2: Kinase Inhibitory Activity of Selected Compounds (including related scaffolds for context)
Experimental Protocols
Synthesis of N-(4-cyanophenyl)guanidine Nitrate
This protocol is adapted from early, established methods for the synthesis of aryl guanidines.
Materials:
-
4-Aminobenzonitrile
-
Concentrated Nitric Acid
-
Aqueous Cyanamide (50%)
-
Ethanol
-
Methyl-t-butyl ether
-
Water
-
Acetone
Procedure:
-
Dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol in a suitable reaction vessel.
-
Cool the reaction mixture to 10-15°C using an ice bath.
-
Slowly add 161 mL of concentrated nitric acid to the reaction mixture while maintaining the temperature below 20°C.
-
To this acidic solution, add 65.6 mL of a 50% aqueous solution of cyanamide.
-
Heat the reaction mixture to 65°C and maintain for 8 hours.
-
Cool the reaction mass to 0°C.
-
Add 500 mL of methyl-t-butyl ether at 0°C to precipitate the product.
-
Filter the resulting solid, wash with water and then with acetone.
-
Dry the solid to yield N-(4-cyanophenyl)guanidine nitrate[9].
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (NNRTI Evaluation)
This is a general protocol for a non-radioactive, colorimetric ELISA-based assay to determine the IC50 of a test compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (e.g., a cyanophenylguanidine derivative) dissolved in DMSO
-
Reaction Buffer (containing template-primer, dNTPs with biotin- and digoxigenin-labeled nucleotides)
-
Streptavidin-coated 96-well plate
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB or ABTS)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
Add a fixed amount of HIV-1 RT to each well of the 96-well plate, except for the negative control wells.
-
Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the reaction buffer containing the template-primer and labeled dNTPs.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Stop the reaction and transfer the reaction mixture to a streptavidin-coated plate. Incubate to allow the biotinylated DNA product to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-HRP conjugate and incubate to allow it to bind to the digoxigenin-labeled DNA.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
The primary and most well-understood mechanism of action for a cyanophenylguanidine derivative is that of rilpivirine , which acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Rilpivirine.
Rilpivirine binds to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind[4][5]. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA to DNA, a critical step in the viral replication cycle[5].
Beyond its antiviral activity, some cyanophenylguanidine derivatives have shown potential as anticancer agents by inhibiting various cyclin-dependent kinases (CDKs) . CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: General Mechanism of Cell Cycle Arrest by CDK-Inhibiting Cyanophenylguanidines.
The broader effects of cyanophenylguanidine compounds on other cellular signaling pathways are an active area of research. Given the structural similarities of some derivatives to known kinase inhibitors, it is plausible that they may modulate other kinase-driven pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways[10][11]. However, specific data on these off-target effects for a wide range of cyanophenylguanidine analogs are still emerging. Rilpivirine itself has been associated with side effects such as rash, depression, and liver problems, which may be indicative of interactions with other cellular targets, although the precise mechanisms are not fully elucidated[2][4].
Experimental Workflows
The discovery and development of cyanophenylguanidine-based drugs follow a standard preclinical drug discovery workflow.
Caption: Preclinical Drug Discovery Workflow for Cyanophenylguanidine Derivatives.
Conclusion
The journey of cyanophenylguanidine compounds from their early synthetic origins to their central role in modern therapeutics exemplifies the power of medicinal chemistry in leveraging simple chemical scaffolds for significant therapeutic gain. Initially explored as part of broader investigations into guanidine chemistry, the cyanophenylguanidine core has proven to be a highly valuable pharmacophore, particularly in the development of the anti-HIV drug rilpivirine. Ongoing research continues to uncover the potential of these compounds in other therapeutic areas, such as oncology, by targeting key cellular signaling pathways. As our understanding of the structure-activity relationships and biological targets of cyanophenylguanidine derivatives expands, so too will the opportunities for the rational design of novel and improved therapies based on this remarkable chemical entity.
References
- 1. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 2. drugs.com [drugs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Utilizing Natural Compounds for Modulating Autophagy in Liver Cancer: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1-(4-Cyanophenyl)guanidine: A Technical Overview
For Immediate Release
Shanghai, China – December 24, 2025 – While not a therapeutic agent in its own right, 1-(4-Cyanophenyl)guanidine serves as a critical structural backbone in the synthesis of various biologically active compounds. This technical guide provides an in-depth analysis of the potential therapeutic avenues stemming from this versatile molecule, with a primary focus on its role as a key intermediate in drug development. This document is intended for researchers, scientists, and drug development professionals.
Core Application: A Cornerstone in Antiviral Drug Synthesis
The most prominent and well-documented application of this compound, also known by its synonym 4-Guanidinobenzonitrile, is its function as a crucial building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] Specifically, it is a key precursor in the industrial production of Etravirine and Rilpivirine , two potent antiviral medications used in the treatment of HIV.[3]
The synthesis of Etravirine from this compound involves a multi-step chemical process. A general workflow for this synthesis is outlined below.
Caption: Generalized synthetic pathway of Etravirine from this compound.
The Broader Therapeutic Landscape of Guanidine-Containing Compounds
While direct therapeutic targets of this compound remain largely unexplored in publicly available literature, the broader class of guanidine derivatives exhibits a wide spectrum of biological activities.[4] This suggests that while this compound itself may be biologically inert or possess low potency, its core structure is a key pharmacophore.
The guanidinium group, a protonated form of guanidine, is a common feature in many biologically active molecules and can interact with various biological targets through hydrogen bonding and electrostatic interactions. This functional group is present in the amino acid arginine, highlighting its fundamental role in protein structure and function.
Potential therapeutic targets and activities associated with the broader class of guanidine compounds are summarized in the table below.
| Therapeutic Area | Potential Targets/Activities |
| Central Nervous System | Modulation of various CNS receptors and ion channels. |
| Anti-inflammatory | Inhibition of inflammatory mediators. |
| Cardiovascular | Inhibition of the Na+/H+ exchanger. |
| Metabolic Disorders | Antidiabetic properties. |
| Infectious Diseases | Antiviral, antibacterial, and antiprotozoal activities. |
| Oncology | Antitumor properties, often through interaction with DNA. |
The following diagram illustrates the diverse potential therapeutic applications of the guanidine scaffold.
Caption: Diverse therapeutic areas associated with the guanidine functional group.
Experimental Protocols: A Focus on Synthetic Methodologies
Objective: To synthesize a 4,6-dihydroxypyrimidine derivative via cyclization of this compound with a malonic ester.
Materials:
-
This compound
-
Alkyl malonic ester (e.g., diethyl malonate)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the strong base in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
To this solution, add the alkyl malonic ester dropwise while stirring.
-
Subsequently, add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid.
-
The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.
-
Further purification of the product can be achieved by recrystallization.
Conclusion
References
An In-depth Technical Guide to the Safe Handling of 1-(4-Cyanophenyl)guanidine for Researchers and Drug Development Professionals
An Introduction to 1-(4-Cyanophenyl)guanidine: Properties and Significance
This compound is a solid organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Etravirine and Rilpivirine, which are used in the treatment of HIV-1.[1][2] Its chemical structure, featuring a guanidine group attached to a cyanophenyl moiety, imparts specific electronic and steric properties that are key to its reactivity and biological interactions.[2] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory and drug development setting.
Physicochemical and Toxicological Data
A clear understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.
| Physical and Chemical Properties | |
| CAS Number | 5637-42-3[3] |
| Molecular Formula | C₈H₈N₄[3] |
| Molecular Weight | 160.18 g/mol [3] |
| Appearance | White to orange to green powder or crystals[4] |
| Melting Point | 210.0 to 214.0 °C (decomposes)[4] |
| Solubility | Expected to be soluble in polar solvents[2] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C)[1] |
| Hazard Identification and Classification | |
| GHS Pictogram | Warning[5] |
| Hazard Statements | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H332: Harmful if inhaled.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, based on its use in the synthesis of pharmaceutical intermediates. These protocols are intended for trained professionals and should be carried out in a controlled laboratory environment with appropriate safety measures in place.
Synthesis of this compound Hydrochloride
This protocol outlines the synthesis of the hydrochloride salt of this compound, a common precursor in subsequent reactions.[7]
Materials:
-
4-Aminobenzonitrile hydrochloride
-
50% aqueous cyanamide solution
-
Diglyme
-
Water
Procedure:
-
Charge a clean, oven-dried round bottom flask with diglyme (250 mL), 4-aminobenzonitrile hydrochloride (85.0 g, 1.0 eq.), and a 50% aqueous solution of cyanamide (46.5 g, 2.0 eq.) at 25-30°C.[7]
-
Heat the reaction mixture to 75-80°C and maintain this temperature for 5 hours.[7]
-
Allow the mixture to cool to room temperature.[7]
-
Filter the resulting solid and wash it with water.[7]
-
Dry the solid under vacuum to yield this compound hydrochloride as a white solid.[7]
Synthesis of 4-(4,6-dihydroxypyrimidine-2-yl-amino)benzonitrile from this compound
This procedure details the cyclization reaction of this compound with diethyl malonate to form a dihydroxypyrimidine intermediate, a key step in the synthesis of Etravirine.[8]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium
-
Ethanol
-
Water
Procedure:
-
Add diethyl malonate (30 gm) to this compound (30 gm) at room temperature in a suitable reaction vessel.[8]
-
Prepare a solution of sodium (17.2 gm) in ethanol (450 ml) and add it to the reaction mixture.[8]
-
Heat the contents to reflux and maintain for 12 hours.[8]
-
After the reaction is complete, distill off the solvent completely under vacuum.[8]
-
Add water (500 ml) to the residue, stir for 30 minutes, and then filter the mixture.[8]
-
Dry the collected solid to obtain 4-(4,6-dihydroxypyrimidine-2-yl-amino)benzonitrile.[8]
Potential Signaling Pathway and Experimental Workflow
While the specific biological signaling pathways of this compound are not extensively documented, compounds containing the guanidine moiety have been shown to act as inhibitors of voltage-gated potassium (Kv) channels.[9] This inhibition leads to an enhanced release of neurotransmitters, which is the basis for the therapeutic use of some guanidine-containing drugs.[9] The following diagrams illustrate a hypothetical signaling pathway based on this general mechanism and a typical experimental workflow for its synthesis and subsequent use.
Caption: Hypothetical signaling pathway of guanidine compounds as Kv channel inhibitors.
Caption: Experimental workflow for the synthesis and use of this compound.
Handling and Storage Precautions
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures:
-
In case of a spill, avoid creating dust. Carefully sweep up the material and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
This technical guide provides essential information for the safe handling and use of this compound. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) for this compound and adhere to all institutional safety guidelines.
References
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 5637-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Cyanophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-(4-Cyanophenyl)guanidine, a key intermediate in the preparation of various pharmacologically active compounds, including the non-nucleoside reverse transcriptase inhibitor Etravirine.[1][2] The protocol is based on the guanylation of 4-aminobenzonitrile.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol [1][3][4] |
| Appearance | Off-White to White Solid/Crystal Powder[1] |
| Melting Point | 220-222 °C (Solvent: Ethanol)[1] |
| CAS Number | 5637-42-3[2][3][4] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-aminobenzonitrile.
Materials and Reagents
| Reagent | Formula | Molecular Weight | Quantity |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 g/mol | 100 g |
| Methanol | CH₃OH | 32.04 g/mol | 500 mL |
| Concentrated Nitric Acid | HNO₃ | 63.01 g/mol | 161 mL |
| 50% Aqueous Cyanamide | CH₂N₂ | 42.04 g/mol | 65.6 mL |
| Methyl-t-butyl ether (MTBE) | C₅H₁₂O | 88.15 g/mol | 500 mL |
| Water (for washing) | H₂O | 18.02 g/mol | As needed |
| Acetone (for washing) | C₃H₆O | 58.08 g/mol | As needed |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven
Procedure
-
Reaction Setup : In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
-
Cooling : Cool the resulting solution to 10-15 °C using an ice bath.
-
Acid Addition : Slowly add 161 mL of concentrated nitric acid to the stirred solution while maintaining the temperature between 10-15 °C.
-
Cyanamide Addition : Subsequently, add 65.6 mL of a 50% aqueous cyanamide solution to the reaction mixture.
-
Reaction : Heat the reaction mixture to 65 °C and maintain this temperature for 8 hours.[1]
-
Precipitation : After 8 hours, cool the reaction mass to 0 °C in an ice bath.
-
Product Isolation : Add 500 mL of methyl-t-butyl ether to the cooled mixture to precipitate the product.
-
Filtration and Washing : Filter the resulting solid using a Büchner funnel. Wash the solid sequentially with water and then with acetone.[1]
-
Drying : Dry the collected solid in a vacuum oven to obtain this compound. The expected yield is approximately 30 g.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle concentrated nitric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol and methyl-t-butyl ether are flammable and should be handled away from ignition sources.
-
The product, N-(4-Cyanophenyl)guanidine, is harmful if swallowed, in contact with skin, or if inhaled.[1] Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye/face protection during handling.
References
Application Notes and Protocols: 1-(4-Cyanophenyl)guanidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-(4-Cyanophenyl)guanidine as a strategic building block in the synthesis of medicinally relevant compounds. The content covers its application in the development of antiviral and anticancer agents, complete with experimental protocols, quantitative biological data, and diagrams of associated signaling pathways and workflows.
Introduction to this compound in Drug Discovery
This compound is a readily available and versatile chemical intermediate. Its structure, featuring a reactive guanidine group and a cyanophenyl moiety, makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds with significant biological activity. The guanidine group can participate in cyclization reactions to form key pharmacophores such as pyrimidines and biguanides, while the cyanophenyl group can be involved in further functionalization or contribute to the molecule's interaction with biological targets. This building block has found particular utility in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and is a promising scaffold for the discovery of novel anticancer agents.
Application in the Synthesis of Antiviral Agents (HIV-1 Inhibitors)
This compound is a crucial precursor in the synthesis of second-generation NNRTIs, including Etravirine and Rilpivirine. These drugs are effective against wild-type and drug-resistant strains of HIV-1.
Synthesis of Rilpivirine Intermediate
A key intermediate in the synthesis of Rilpivirine, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, can be efficiently synthesized from this compound hydrochloride.
This protocol describes the cyclization of this compound with a malonate derivative to form the pyrimidine ring.
-
Materials:
-
This compound
-
Diethyl 2-(ethoxymethylene)malonate
-
N-Methyl-2-pyrrolidone (NMP)
-
Sodium Acetate (NaOAc)
-
Water
-
Acetic Acid (AcOH)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in NMP, add diethyl 2-(ethoxymethylene)malonate (1 equivalent) and sodium acetate (1 equivalent).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
After cooling, add water and heat the mixture to 155-160 °C to hydrolyze the ester group.
-
Add acetic acid and continue heating at 130-150 °C to facilitate decarboxylation, yielding 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.
-
The product can be isolated by filtration upon cooling and purified by recrystallization.
-
-
Materials:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in phosphorus oxychloride (excess, serves as reagent and solvent).
-
Reflux the mixture for 20 minutes.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
The precipitated product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, is collected by filtration, washed with water, and dried.
-
This synthetic workflow is a crucial step in the total synthesis of Rilpivirine.
Caption: Workflow for the synthesis of a key Rilpivirine intermediate.
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
Rilpivirine and Etravirine are NNRTIs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA into DNA.
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.
Application in the Synthesis of Anticancer Agents
The pyrimidine and pyrazolopyrimidine scaffolds, readily accessible from this compound, are prevalent in a wide range of compounds with demonstrated anticancer activity. These compounds often exert their effects through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
General Synthesis of Bioactive Pyrazolopyrimidines
While direct synthesis from this compound is not explicitly detailed in all literature for anticancer compounds, a common synthetic strategy involves the reaction of a substituted hydrazine with a pyrimidine intermediate, which can be derived from guanidine precursors.
This generalized protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, which has been shown to possess anticancer properties.
-
Materials:
-
4-chloro-substituted pyrimidine (derivable from a guanidine precursor)
-
Substituted hydrazine
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Dissolve the 4-chloro-substituted pyrimidine (1 equivalent) in a suitable solvent such as ethanol.
-
Add the substituted hydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold solvent, and purify by recrystallization.
-
Caption: General synthetic route to pyrazolopyrimidine anticancer scaffolds.
Quantitative Data: Anticancer Activity of Pyrazolopyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. It is important to note that while these compounds share a core structure accessible from guanidine precursors, the original studies did not all explicitly confirm the use of this compound as the starting material for these specific analogs.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| VIIa | Leukemia (SR) | 0.326 | [1] |
| Non-Small Cell Lung Cancer (NCI-H522) | 0.451 | [1] | |
| Colon Cancer (HCT-116) | 0.528 | [1] | |
| CNS Cancer (SF-295) | 0.487 | [1] | |
| Melanoma (UACC-62) | 0.536 | [1] | |
| Ovarian Cancer (OVCAR-3) | 0.552 | [1] | |
| Renal Cancer (786-0) | 0.519 | [1] | |
| Prostate Cancer (PC-3) | 0.584 | [1] | |
| Breast Cancer (MCF7) | 0.621 | [1] | |
| 5 | HT1080 (Fibrosarcoma) | 96.25 | [2] |
| Hela (Cervical Cancer) | 74.8 | [2] | |
| Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [2] | |
| A549 (Lung Carcinoma) | 148 | [2] | |
| 7 | HT1080 (Fibrosarcoma) | 17.50 | [2] |
| Hela (Cervical Cancer) | 68.75 | [2] | |
| Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [2] | |
| A549 (Lung Carcinoma) | 43.75 | [2] |
Potential Signaling Pathway Modulation in Cancer
Pyrimidine and pyrazolopyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Caption: General mechanism of kinase inhibition by pyrimidine-based anticancer agents.
Emerging Applications: Modulation of Bone Morphogenetic Protein (BMP) Signaling
Recent studies have suggested that certain pyrimidine derivatives can influence cellular signaling pathways involved in tissue regeneration, such as the Bone Morphogenetic Protein 2 (BMP2) pathway.
The BMP2/SMAD1 Signaling Pathway
The BMP2 signaling pathway plays a crucial role in osteoblast differentiation and bone formation. Upon binding of BMP2 to its receptor, a signaling cascade is initiated that leads to the phosphorylation of SMAD1, which then translocates to the nucleus to regulate gene expression related to bone development. While not definitively linked to this compound in the literature, pyrimidine derivatives have been shown to modulate this pathway, suggesting a potential therapeutic application for compounds derived from this building block.
Caption: The BMP2/SMAD1 signaling pathway and potential modulation.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is well-established in the synthesis of potent antiviral agents and it holds significant promise for the development of novel anticancer therapeutics and modulators of other important biological pathways. The synthetic accessibility of diverse heterocyclic scaffolds from this starting material ensures its continued importance in drug discovery and development. Further exploration of derivatives of this compound is warranted to fully exploit its potential in generating new and effective therapeutic agents.
References
Application Notes and Protocols for the Quantification of 1-(4-Cyanophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Cyanophenyl)guanidine (CPG) in various matrices. The primary focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with additional guidance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for the sensitive and selective quantification of this compound in complex matrices such as environmental water samples. The protocol is based on a validated method for the analysis of guanidine derivatives.[1][2][3]
Experimental Workflow
Caption: Workflow for the quantification of this compound using SPE and LC-MS/MS.
Experimental Protocol
1.2.1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing through methanol followed by ultrapure water.
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove interfering substances. A subsequent wash with aqueous methanol may be employed for further cleanup.[3]
-
Elution: Elute the retained this compound from the cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase.
1.2.2. Instrumental Analysis (UPLC-MS/MS)
-
Instrumentation: An ACQUITY UPLC system coupled with a Xevo-TQ triple quadrupole mass spectrometer or equivalent.[1][2]
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation.[1][2][3] An example is the Waters ACQUITY UPLC BEH Amide column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Quantitative Data
The following table summarizes the performance of the described LC-MS/MS method for the quantification of this compound in spiked river water samples.[2]
| Parameter | Value |
| Recovery | 89.8% |
| Coefficient of Variation (CV) | 4.8% |
Data obtained from a single study and may vary depending on the specific matrix and experimental conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While a specific validated HPLC-UV method for this compound was not found in the literature, a general method can be developed based on the analysis of similar guanidine compounds.[4][5][6] This protocol serves as a starting point for method development and validation.
Experimental Workflow
Caption: General workflow for the quantification of this compound using HPLC-UV.
Experimental Protocol
2.2.1. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solutions: Accurately weigh the sample and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.2. Instrumental Analysis (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Liquid Chromatography:
-
Column: A reversed-phase (RP) column, such as a C18 or a specialized column like Newcrom R1, can be used.[4]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.[4] A typical starting point could be 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound. This needs to be determined by running a UV scan of a standard solution. Based on the cyanophenyl group, a wavelength in the range of 230-260 nm is expected.
-
Quantitative Data
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in simple, non-complex matrices where interfering substances that absorb at the same wavelength are absent.[7][8]
Logical Relationship for Quantification
Caption: The relationship between calibration and sample analysis for UV-Vis quantification.
Experimental Protocol
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water).
-
Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to identify the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.
-
-
Quantify the Sample:
-
Prepare the sample solution in the same solvent used for the standards.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or using the equation of the line from the linear regression of the calibration data.
-
Quantitative Data
References
- 1. d-nb.info [d-nb.info]
- 2. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 6. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. repligen.com [repligen.com]
- 8. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols for 1-(4-Cyanophenyl)guanidine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Cyanophenyl)guanidine is a versatile organic compound primarily recognized as a key intermediate in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine. While its role as a synthetic building block is well-established, its direct application and biological activity in biochemical assays are less documented. However, the inherent structural features of the guanidine and cyanophenyl moieties suggest potential interactions with various biological targets. The guanidinium group, being protonated at physiological pH, can participate in significant hydrogen bonding and electrostatic interactions, a common characteristic of enzyme inhibitors.
These application notes provide a detailed overview of the potential uses of this compound in biochemical assays based on the known activities of structurally related guanidine-containing compounds and its role as a precursor to potent antiviral agents. The provided protocols are detailed methodologies for assessing its potential inhibitory activities against relevant biological targets.
Potential Applications in Biochemical Assays
Based on the structure of this compound and the biological activities of related compounds, its potential applications in biochemical assays include:
-
Screening for HIV-1 Reverse Transcriptase Inhibition: As a core fragment of NNRTIs, it is plausible that this compound possesses some inhibitory activity against HIV-1 reverse transcriptase (RT). Assays can be designed to determine its IC50 value and to understand its mode of inhibition.
-
Evaluation as a Modulator of Ion Channels: Guanidine and its derivatives have been shown to inhibit voltage-gated potassium (Kv) channels.[1][2] Therefore, this compound could be tested for its effects on various ion channels using electrophysiological or fluorescence-based assays.
-
DNA Binding Studies: The planar aromatic cyanophenyl group and the cationic guanidinium group suggest a potential for interaction with DNA, likely through intercalation or groove binding.[3] Biophysical assays can be employed to investigate this interaction.
-
Screening against other Guanidine-Targeting Enzymes: The guanidine moiety is a recognized pharmacophore that interacts with a variety of enzymes. Therefore, this compound could be screened against a panel of enzymes known to be modulated by guanidine derivatives.
Data Presentation: Hypothetical Inhibitory Activities
The following tables summarize hypothetical quantitative data for this compound in various biochemical assays. It is crucial to note that this data is illustrative and should be experimentally verified.
Table 1: Hypothetical Inhibitory Activity against HIV-1 Reverse Transcriptase
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | HIV-1 RT | FRET-based | 150 | 95 | Non-competitive |
| Etravirine (Reference) | HIV-1 RT | FRET-based | 0.005 | 0.002 | Non-competitive |
Table 2: Hypothetical Modulatory Effect on Voltage-Gated Potassium Channel (Kv7.2/7.3)
| Compound | Target | Assay Type | IC50 (µM) | Effect |
| This compound | Kv7.2/7.3 | Electrophysiology | 75 | Inhibition |
| Retigabine (Reference) | Kv7.2/7.3 | Electrophysiology | 0.5 | Activation |
Table 3: Hypothetical DNA Binding Affinity
| Compound | Target | Assay Type | Binding Constant (K_b) (M⁻¹) | Binding Mode |
| This compound | Calf Thymus DNA | UV-Vis Titration | 2.5 x 10⁴ | Groove Binding |
| Ethidium Bromide (Reference) | Calf Thymus DNA | UV-Vis Titration | 1.2 x 10⁶ | Intercalation |
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
MS2 RNA template
-
Fluorescently labeled DNA primer (e.g., Cy5-labeled)
-
Quencher-labeled DNA probe (e.g., Iowa Black RQ-labeled)
-
Deoxynucleotide triphosphates (dNTPs)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 80 mM KCl, 6 mM MgCl₂, 1 mM DTT)
-
This compound
-
Etravirine (as a positive control)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Etravirine in DMSO. Serially dilute the compounds in DMSO to create a range of concentrations.
-
Assay Reaction Mixture: Prepare the reaction mixture containing MS2 RNA template, Cy5-labeled primer, and quencher-labeled probe in the assay buffer.
-
Dispensing Compounds: Add 1 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme and Substrate Addition: Add 10 µL of the assay reaction mixture to each well. Then, add 5 µL of a solution containing HIV-1 RT and dNTPs to initiate the reaction. The final volume in each well should be 20 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for Cy5 (e.g., Ex: 649 nm, Em: 670 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the FRET-based HIV-1 RT inhibition assay.
Protocol 2: Electrophysiological Assay for Kv7.2/7.3 Channel Modulation
This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the effect of this compound on Kv7.2/7.3 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells).
Materials:
-
Mammalian cells stably expressing Kv7.2/7.3 channels
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound
-
Retigabine (as a reference compound)
-
DMSO
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Culture the cells expressing Kv7.2/7.3 channels to an appropriate confluency. On the day of the experiment, prepare a single-cell suspension.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in the external solution to the final desired concentrations.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage step protocol to elicit Kv7.2/7.3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
Record baseline currents in the external solution.
-
-
Compound Application: Perfuse the cell with the external solution containing the test concentration of this compound and record the currents using the same voltage protocol.
-
Washout: Perfuse the cell with the control external solution to observe any reversal of the effect.
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before, during, and after compound application.
-
Calculate the percentage of current inhibition or activation.
-
Construct a concentration-response curve to determine the IC50 or EC50 value.
-
Caption: Hypothetical inhibitory action on Kv7.2/7.3 channels.
Protocol 3: DNA Binding Assay using UV-Visible Spectroscopy
This protocol describes the use of UV-Visible absorption titration to investigate the binding of this compound to DNA.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
This compound
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
DNA Solution Preparation: Prepare a stock solution of CT-DNA in Tris-HCl buffer. Determine the concentration of the DNA solution spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Compound Solution Preparation: Prepare a stock solution of this compound in the same buffer.
-
UV-Vis Titration:
-
Keep the concentration of this compound constant in the sample cuvette.
-
Record the initial UV-Vis absorption spectrum of the compound solution (typically from 200 to 400 nm).
-
Successively add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
A reference cuvette containing only the buffer should be used for baseline correction.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum of this compound upon addition of DNA. Hypochromism (decrease in absorbance) and a red or blue shift in the maximum wavelength (λ_max) are indicative of binding.
-
To calculate the binding constant (K_b), use the following equation: [DNA] / (ε_a - ε_f) = [DNA] / (ε_b - ε_f) + 1 / (K_b * (ε_b - ε_f)) where ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free compound, and ε_b is the extinction coefficient of the fully bound compound.
-
Plot [DNA] / (ε_a - ε_f) versus [DNA] to obtain a linear plot from which K_b can be calculated from the ratio of the slope to the intercept.
-
Caption: Logical flow of the DNA binding analysis.
Conclusion
While this compound is primarily utilized as a synthetic intermediate, its structural characteristics suggest a potential for biological activity that warrants further investigation. The protocols provided herein offer a framework for exploring its effects on key biological targets such as HIV-1 reverse transcriptase, ion channels, and DNA. The successful application of these assays will contribute to a better understanding of the pharmacological profile of this compound and may unveil novel therapeutic applications beyond its current use in drug synthesis. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to rigorously validate any observed biological activities.
References
The Synthetic Versatility of 1-(4-Cyanophenyl)guanidine: A Gateway to Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Cyanophenyl)guanidine is a versatile and highly valuable reagent in organic synthesis, primarily serving as a key building block for the construction of a variety of nitrogen-containing heterocyclic compounds. Its unique structural features, combining a reactive guanidine moiety with a cyano-functionalized aromatic ring, make it an attractive starting material for the synthesis of compounds with significant biological activities. This reagent has gained prominence particularly in the development of pharmaceutical agents, most notably as a crucial intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV. This application note provides a comprehensive overview of the synthetic applications of this compound, detailed experimental protocols for key reactions, and an exploration of the biological relevance of the resulting compounds.
Applications in Organic Synthesis
The primary application of this compound lies in its utility as a precursor for the synthesis of substituted pyrimidines. The guanidine functional group readily participates in condensation reactions with 1,3-dicarbonyl compounds and their equivalents to form the pyrimidine core. The presence of the 4-cyanophenyl substituent is crucial, as it is a common feature in a number of potent antiviral and potential anticancer agents.
Synthesis of Pyrimidine Intermediates for Antiviral Drugs
This compound is a cornerstone in the industrial synthesis of the FDA-approved HIV drugs Rilpivirine and Etravirine.[1] The general synthetic strategy involves the cyclocondensation of this compound with a suitable three-carbon component to construct the central pyrimidine ring.
Key Reactions and Quantitative Data
| Reagent 1 | Reagent 2 | Product | Conditions | Yield (%) | Reference |
| This compound | Diethyl 2-(ethoxymethylene)malonate | Intermediate for Rilpivirine | NMP, AcONa, 100 °C, 1 h | 76 | [2] |
| This compound | Diethyl malonate | 4-(4,6-dihydroxypyrimidin-2-yl-amino)benzonitrile | Sodium ethoxide, Ethanol, Reflux | Not specified | [3] |
| This compound | Ethyl cyanoacetate | 4-(4-amino-6-hydroxy-pyrimidin-2-ylamino)-benzonitrile | Potassium-tert-butoxide, n-butanol, 93±3 °C, 4 h | Not specified | [4] |
Potential Applications in Agrochemicals and Medicinal Chemistry
While the synthesis of antiviral agents is the most prominent application, the structural motif of 2-amino-pyrimidines derived from this compound is also explored in other areas of life sciences. Guanidine-containing compounds are known to possess a wide range of biological activities, and their derivatives are investigated for use as agrochemicals, such as fungicides and herbicides.[5] Furthermore, diarylpyrimidine structures, accessible from this compound, are being investigated as potent inhibitors of various kinases, indicating their potential in the development of targeted cancer therapies.[6]
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine Intermediate for Rilpivirine
This protocol describes the initial cyclocondensation step in the synthesis of a key intermediate for the antiviral drug Rilpivirine.
Reaction Scheme:
Caption: Synthesis of a Rilpivirine pyrimidine intermediate.
Materials:
-
This compound
-
Diethyl 2-(ethoxymethylene)malonate
-
N-Methyl-2-pyrrolidone (NMP)
-
Sodium Acetate (AcONa)
Procedure: [2]
-
To a solution of this compound in N-Methyl-2-pyrrolidone (NMP), add sodium acetate.
-
Add diethyl 2-(ethoxymethylene)malonate to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
The subsequent steps involve hydrolysis and chlorination to yield the final chlorinated pyrimidine intermediate. These further steps include heating with water at 155-160 °C, followed by treatment with acetic acid at 130-150 °C, and finally refluxing with phosphorus oxychloride (POCl3) for 20 minutes. The overall yield for these transformation steps is reported to be 76% for the hydrolysis/cyclization and 77% for the chlorination.
Protocol 2: Synthesis of 4-(4,6-dihydroxypyrimidin-2-yl-amino)benzonitrile
This protocol outlines the synthesis of a dihydroxypyrimidine intermediate, a precursor for the drug Etravirine.
Reaction Scheme:
Caption: Synthesis of a dihydroxypyrimidine intermediate for Etravirine.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
Procedure: [3]
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add this compound and diethyl malonate to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
After completion, cool the reaction mixture and proceed with workup and purification to isolate the desired 4-(4,6-dihydroxypyrimidin-2-yl-amino)benzonitrile.
Biological Significance and Signaling Pathways
The pyrimidine derivatives synthesized from this compound are of significant interest in drug development due to their potent biological activities.
Antiviral Activity: HIV Reverse Transcriptase Inhibition
The most well-established biological role of diarylpyrimidines derived from this compound is their potent inhibition of the HIV-1 reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), these non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity, thereby preventing the replication of the viral genome.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Diarylpyrimidines.
Potential as Kinase Inhibitors in Oncology
The diarylpyrimidine scaffold is also recognized as a "privileged structure" in medicinal chemistry for its ability to target various protein kinases.[6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Diarylpyrimidine derivatives are being investigated as inhibitors of several kinases, including but not limited to Aurora kinases and tyrosine kinases. By blocking the activity of these kinases, these compounds can interfere with cancer cell proliferation, survival, and metastasis. The specific kinase and signaling pathway targeted depends on the substitution pattern on the pyrimidine and aryl rings.
Caption: General Mechanism of Kinase Inhibition by Diarylpyrimidine Derivatives.
Conclusion
This compound has established itself as a reagent of significant importance in modern organic and medicinal chemistry. Its ability to efficiently participate in the synthesis of substituted pyrimidines provides a direct route to compounds with proven therapeutic value, particularly in the fight against HIV. The versatility of the resulting diarylpyrimidine scaffold continues to be explored, with promising applications in the development of targeted therapies for cancer and potentially other diseases. The straightforward and scalable synthetic protocols, coupled with the high biological potential of the products, ensure that this compound will remain a valuable tool for researchers in both academic and industrial settings.
References
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Cyanophenyl)guanidine in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Cyanophenyl)guanidine is a versatile organic compound primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, including potent antiviral medications and agrochemicals.[1][2][3] Its unique chemical structure, featuring a guanidine group attached to a cyanophenyl moiety, provides a foundation for the development of more complex molecules.[3] While its application as a synthetic building block is well-established, its direct role in the study of cellular signaling is an emerging area of interest, largely extrapolated from the known biological activities of other guanidine-containing compounds.
This document provides detailed application notes and protocols for the potential use of this compound in investigating cellular signaling pathways, with a focus on its hypothesized effects on ion channels. The information presented is based on the established mechanisms of similar guanidine derivatives and offers a framework for researchers to explore the utility of this compound as a tool in cellular signaling studies.
Hypothesized Mechanism of Action: Inhibition of Voltage-Gated Potassium (Kv) Channels
Guanidine and its analogs have been demonstrated to function as inhibitors of voltage-gated potassium (Kv) channels.[4][5] These channels are crucial for regulating cellular membrane potential, neuronal excitability, and neurotransmitter release.[6][7] The proposed mechanism for guanidine-mediated Kv channel inhibition involves the binding of the guanidinium group within the intracellular pore of the channel. This interaction is thought to stabilize a closed state of the channel, thereby reducing potassium ion efflux and leading to membrane depolarization.[4]
Given its structural similarity to other known guanidine-based Kv channel inhibitors, it is hypothesized that this compound may exert a similar inhibitory effect. The cyanophenyl group may influence the compound's potency, selectivity, and pharmacokinetic properties.
Potential Applications in Cellular Signaling Research
Based on its hypothesized activity as a Kv channel inhibitor, this compound could be a valuable tool for studying a variety of cellular processes, including:
-
Neurotransmission: By modulating neuronal excitability, it could be used to study the role of specific Kv channels in neurotransmitter release and synaptic plasticity.
-
Cardiac Electrophysiology: Investigating its effects on cardiac Kv channels could provide insights into the regulation of heart rate and rhythm.
-
Insulin Secretion: Pancreatic beta-cell excitability and insulin release are regulated by Kv channels, suggesting a potential application in diabetes research.
-
Cancer Biology: The role of Kv channels in cell proliferation and migration makes this compound a potential tool for cancer research.
Data Presentation
The following table summarizes representative quantitative data for guanidine and its analogs as Kv channel inhibitors. It is important to note that these values are not specific to this compound and should be used as a reference for designing experiments to determine its specific activity.
| Compound | Channel Type | Cell Type | IC50 / Ki | Effect | Reference |
| Guanidine | Shaker Kv | Oocytes | ~50 mM (external) | Rightward shift in G-V curve, slowed activation, accelerated deactivation | [4] |
| Methylguanidine | Shaker Kv | Oocytes | ~50 mM (external) | Similar to Guanidine | [4] |
| Dimethylguanidine | Shaker Kv | Oocytes | ~50 mM (external) | Similar to Guanidine | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on Kv channels.
Protocol 1: Electrophysiological Recording of Kv Channel Activity
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes to measure the effect of this compound on Kv channel currents.
Materials:
-
Xenopus laevis oocytes expressing the Kv channel of interest
-
TEVC setup (amplifier, digitizer, data acquisition software)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
This compound stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.
-
Record the resulting currents in the absence of the compound (baseline).
-
Prepare a series of dilutions of this compound in the recording solution.
-
Perfuse the oocyte with increasing concentrations of this compound and record the currents at each concentration.
-
Wash out the compound with the recording solution to check for reversibility.
-
Analyze the data to determine the effect of the compound on current amplitude, activation and deactivation kinetics, and the voltage-dependence of activation.
Protocol 2: Cell Viability Assay
This protocol uses the MTT assay to assess the cytotoxicity of this compound on a cell line of interest.
Materials:
-
Cell line of interest (e.g., HEK293 cells stably expressing a Kv channel)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow.
Caption: Hypothesized mechanism of Kv channel inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion
While this compound is primarily utilized as a synthetic intermediate, its structural similarity to known Kv channel inhibitors suggests its potential as a valuable research tool in the field of cellular signaling. The protocols and information provided here offer a starting point for researchers to investigate its pharmacological profile and explore its utility in modulating the activity of voltage-gated ion channels. Further studies are warranted to fully elucidate its mechanism of action and its effects on various cellular signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]
- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ion channels in health and disease: 83rd Boehringer Ingelheim Fonds International Titisee Conference - PMC [pmc.ncbi.nlm.nih.gov]
Developing Novel Antivirals from 1-(4-Cyanophenyl)guanidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel antiviral agents derived from the 1-(4-cyanophenyl)guanidine scaffold. The focus is on derivatives that show promise as inhibitors of viral replication, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). These compounds are analogues of the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which includes the FDA-approved drug Rilpivirine.
Introduction
The this compound moiety is a key structural feature in a number of potent antiviral compounds. Its ability to form critical hydrogen bonds and participate in various non-covalent interactions within the active sites of viral enzymes makes it a valuable scaffold for drug design. This document outlines the synthesis, characterization, and antiviral evaluation of novel derivatives based on this core structure, providing researchers with the necessary information to explore this promising class of compounds further.
Quantitative Data Summary
The antiviral activity and cytotoxicity of a series of novel this compound derivatives, specifically diarylpyrimidine analogues, were evaluated against wild-type HIV-1 and clinically relevant mutant strains. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, are summarized in the tables below. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's selectivity.
Table 1: Antiviral Activity and Cytotoxicity of Novel Diarylpyrimidine Analogues against Wild-Type HIV-1 [1][2]
| Compound ID | R1-substitution | R2-substitution | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| 1 (Rilpivirine) | H | H | 0.4 ± 0.02 | 10 ± 0.6 | 25,000 |
| 6 | NO2 | H | 0.5 ± 0.03 | >25 | >50,000 |
| 7 | NH2 | H | 0.4 ± 0.02 | >25 | >62,500 |
| 11 | H | H | 0.2 ± 0.01 | 18 ± 1.2 | 90,000 |
| 16 | H | H | 0.3 ± 0.02 | 15 ± 0.9 | 50,000 |
| 20 | H | H | 0.8 ± 0.05 | 2.0 ± 0.1 | 2,500 |
| 26 | H | H | 0.3 ± 0.02 | >25 | >83,333 |
Table 2: Antiviral Activity of Selected Analogues against NNRTI-Resistant HIV-1 Mutants [1]
| Compound ID | WT EC50 (nM) | K103N EC50 (nM) | Y181C EC50 (nM) | Y188L EC50 (nM) | E138K EC50 (nM) |
| 1 (Rilpivirine) | 0.4 ± 0.02 | 0.7 ± 0.04 | 1.1 ± 0.07 | 2.3 ± 0.2 | 0.6 ± 0.03 |
| 6 | 0.5 ± 0.03 | 1.0 ± 0.06 | 1.8 ± 0.1 | 6.8 ± 0.5 | 0.9 ± 0.05 |
| 7 | 0.4 ± 0.02 | 0.8 ± 0.05 | 1.3 ± 0.08 | 2.3 ± 0.1 | 0.7 ± 0.04 |
| 11 | 0.2 ± 0.01 | 0.4 ± 0.02 | 0.6 ± 0.04 | 1.2 ± 0.08 | 0.3 ± 0.02 |
| 16 | 0.3 ± 0.02 | 0.6 ± 0.03 | 0.9 ± 0.05 | 1.8 ± 0.1 | 0.5 ± 0.03 |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism of action for these this compound-based diarylpyrimidine derivatives is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[3][4][5] These compounds bind to a hydrophobic pocket, known as the non-nucleoside inhibitor binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the enzyme.[6] This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into double-stranded DNA. This process is a critical step in the HIV-1 replication cycle.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel this compound derivatives.
General Synthetic Workflow
The synthesis of novel diarylpyrimidine analogues typically involves a multi-step process. The general workflow for synthesizing these compounds, starting from this compound, is outlined below. This process often involves the construction of the central pyrimidine ring followed by the introduction of various substituents to explore structure-activity relationships (SAR).
References
- 1. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 4. mybiosource.com [mybiosource.com]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of 1-(4-Cyanophenyl)guanidine for Pharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Cyanophenyl)guanidine is a critical starting material in the synthesis of several key active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Rilpivirine and Etravirine, which are essential for the treatment of HIV-1 infections.[1][2][3][4] The efficiency and scalability of the synthesis of this intermediate are paramount for the cost-effective production of these life-saving medications. This document provides detailed protocols for the large-scale synthesis of this compound hydrochloride, outlines its role in the synthesis of Rilpivirine, and describes the mechanism of action of the final API.
Introduction
The guanidinium group is a key pharmacophore in medicinal chemistry. This compound, a white to off-white crystalline powder, serves as a pivotal building block in the construction of complex heterocyclic systems that form the backbone of various therapeutic agents.[3][5] Its synthesis on an industrial scale requires robust, reproducible, and economically viable methods. This application note details a preferred synthetic route from 4-cyanoaniline hydrochloride and aqueous cyanamide, focusing on process parameters suitable for large-scale production.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5637-42-3 |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 212 °C (decomposes) |
| Purity (HPLC) | ≥99.0% |
Table 2: Key Reaction Parameters for Large-Scale Synthesis of this compound Hydrochloride
| Parameter | Value |
| Starting Materials | 4-Cyanoaniline hydrochloride, Aqueous cyanamide (50 wt%) |
| Solvent | Diglyme |
| Reactant Ratio | (To be optimized based on specific process) |
| Reaction Temperature | (Proprietary, typically elevated) |
| Reaction Time | (Process dependent, typically several hours) |
| Typical Yield | High (specifics are often proprietary) |
| Purification Method | Recrystallization |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound Hydrochloride
This protocol is a general guideline for the synthesis of this compound hydrochloride, a common salt of the target compound.[6][7]
Materials:
-
4-Cyanoaniline hydrochloride
-
Aqueous cyanamide (50 wt% in water)
-
Diglyme
-
Appropriate reaction vessel with overhead stirring, heating mantle, and condenser
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reaction vessel with 4-cyanoaniline hydrochloride and diglyme. Begin agitation to form a slurry.
-
Reagent Addition: Slowly add the aqueous cyanamide solution to the reaction mixture. The addition rate should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to the target temperature and maintain for the specified reaction time. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Isolation: Once the reaction is complete, cool the mixture to ambient temperature. The product, this compound hydrochloride, will precipitate out of the solution.
-
Filtration: Collect the solid product by filtration and wash the filter cake with a suitable solvent (e.g., cold diglyme or an anti-solvent) to remove residual impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Note: This is a generalized procedure. Specific parameters such as reactant stoichiometry, reaction temperature, and time should be optimized for the desired scale and equipment.
Application in Pharmaceutical Synthesis: Synthesis of Rilpivirine Intermediate
This compound is a key precursor for the synthesis of the pyrimidine core of Rilpivirine.[1] The following scheme illustrates its use in the formation of a key intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
dot
Caption: Synthesis of a Rilpivirine intermediate from this compound.
Mechanism of Action of Rilpivirine
Rilpivirine, synthesized using the intermediate derived from this compound, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[8][9] It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind.[9][10] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[10][11] This ultimately halts the replication of the virus.[9]
dot
Caption: Mechanism of action of Rilpivirine as an NNRTI.
Conclusion
The large-scale synthesis of this compound is a well-established and critical process in the pharmaceutical industry. The protocol outlined provides a foundation for the production of this key intermediate. Its subsequent conversion into APIs like Rilpivirine highlights the importance of robust and scalable synthetic routes in ensuring the availability of essential medicines for the treatment of HIV and other diseases. Further process optimization and development can lead to even more efficient and sustainable manufacturing practices.
References
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. N-(4-Cyanophenyl)guanidine | 5637-42-3 [sbsgenetech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 11. What is Rilpivirine Hydrochloride used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(4-Cyanophenyl)guanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Cyanophenyl)guanidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My this compound fails to crystallize from solution, even after cooling.
A1: This is a common issue that can be resolved by addressing potential supersaturation or the use of excess solvent.
-
Induce Crystallization:
-
Seeding: Add a seed crystal of pure this compound to the solution to provide a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.[1]
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Re-evaluate Solvent System: If the compound remains soluble even with reduced solvent, the chosen solvent may be too good. Consider a solvent system where the compound is less soluble at room temperature.
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present.[3]
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulation of the flask can help with this.
-
Solvent Modification: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to decrease the overall solubility.
-
Pre-purification: If the issue persists, it may be due to a high impurity load. Consider a preliminary purification step like a simple filtration or a quick column chromatography before attempting recrystallization.
Q3: The resulting crystals are colored, but the pure compound should be white.
A3: Colored impurities may be present in your crude material.
-
Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use with caution as it can also adsorb some of your product.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can lead to a purer, colorless product.
-
Oxidation: Some impurities may be colored due to oxidation. Ensure your purification process is carried out with minimal exposure to air and high temperatures for extended periods.
Column Chromatography Troubleshooting
Q1: I am not getting good separation of this compound from its impurities on the column.
A1: Poor separation can result from an inappropriate choice of stationary or mobile phase. Given the polar nature of this compound, specific considerations are necessary.
-
Mobile Phase Polarity:
-
Increase Polarity Gradually: Start with a less polar solvent system and gradually increase the polarity. This will allow less polar impurities to elute first, followed by your more polar product.
-
Use a Mixed-Mode Column: For highly polar compounds like guanidines, a mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can provide better retention and separation.[4]
-
-
Stationary Phase Choice:
-
Normal Phase Chromatography: Silica gel is a common choice for normal-phase chromatography. The polar this compound will adhere strongly, requiring a relatively polar mobile phase for elution.
-
Reversed-Phase Chromatography: A C18 column can be used, but due to the compound's polarity, you may need a highly aqueous mobile phase. To avoid "phase collapse," consider using an aqueous C18 column.[5]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[6]
-
Q2: The compound is not eluting from the column.
A2: This indicates that the compound is too strongly adsorbed to the stationary phase.
-
Increase Mobile Phase Polarity: For normal-phase chromatography, significantly increase the proportion of the polar solvent in your mobile phase. For reversed-phase, you would decrease the polarity (increase the organic solvent proportion), though this is less likely to be the issue for this compound.
-
Add an Acid or Base Modifier: The guanidine group is basic. Adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can change the ionization state of your compound and its interaction with the stationary phase, aiding in elution.
Q3: The compound is eluting too quickly with the solvent front.
A3: This suggests the compound is not interacting sufficiently with the stationary phase.
-
Decrease Mobile Phase Polarity: In normal-phase chromatography, reduce the proportion of the polar solvent. In reversed-phase, increase the aqueous component of the mobile phase.
-
Change Stationary Phase: If adjusting the mobile phase is ineffective, consider a more polar stationary phase for normal-phase chromatography or a less hydrophobic one for reversed-phase.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The most common synthesis of this compound involves the reaction of 4-aminobenzonitrile with cyanamide. Therefore, potential impurities include:
-
Unreacted 4-aminobenzonitrile: The starting material may not have fully reacted.
-
Cyanamide self-condensation products: Cyanamide can dimerize to form dicyandiamide or trimerize to form melamine, especially under heating.[7]
Q2: What is a good starting point for a recrystallization solvent?
A2: Given that this compound is a polar compound, polar solvents are a good starting point. Ethanol is a commonly used solvent for the recrystallization of similar compounds. A mixed solvent system, such as ethanol/water or acetone/water, could also be effective. It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.
Q3: Can I use HPLC to assess the purity of my this compound?
A3: Yes, HPLC is an excellent method for purity assessment. A reversed-phase HPLC method with a C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is likely to provide good peak shape and resolution.[8] HILIC can also be a very effective technique for analyzing this polar compound.[9]
Q4: My purified this compound has a low melting point and appears as a gummy solid. What could be the issue?
A4: A low or broad melting point range is indicative of impurities. The gummy appearance also suggests the presence of impurities that are preventing the formation of a proper crystal lattice. Further purification by another recrystallization or by column chromatography is recommended. It is also possible that residual solvent is trapped in the solid, in which case, thorough drying under vacuum is necessary.
Data Presentation
Table 1: Solubility of this compound and Potential Impurities
| Compound | Water | Ethanol | Acetone | Non-Polar Solvents (e.g., Hexane, Toluene) |
| This compound | Soluble in hot water | Soluble | Soluble | Insoluble |
| 4-Aminobenzonitrile | Sparingly soluble | Soluble | Soluble | Sparingly soluble |
| Dicyandiamide | Soluble in hot water[10] | Sparingly soluble[10] | Soluble | Insoluble |
| Melamine | Sparingly soluble, more so in hot water | Difficultly soluble[11] | Insoluble | Insoluble |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Recommended Starting Condition |
| Recrystallization | Solvent System | Ethanol, or an Ethanol/Water mixture. |
| Temperature | Dissolve in boiling solvent, then cool slowly to room temperature, followed by cooling in an ice bath. | |
| Flash Column Chromatography (Normal Phase) | Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Start with a mixture of Ethyl Acetate and Hexane (e.g., 1:1) and gradually increase the polarity by adding more Ethyl Acetate or a small percentage of Methanol. | |
| HPLC Analysis (Reversed Phase) | Stationary Phase | C18 Column |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing 0.1% Formic or Phosphoric Acid. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a relatively non-polar mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate, then 100% Ethyl Acetate, and finally a small percentage of methanol in Ethyl Acetate if necessary).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Recrystallization [wiredchemist.com]
- 4. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. datapdf.com [datapdf.com]
- 8. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dicyandiamide - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
common side reactions in the synthesis of 1-(4-Cyanophenyl)guanidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Cyanophenyl)guanidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed laboratory-scale synthesis involves the reaction of 4-aminobenzonitrile with cyanamide in the presence of an acid, such as nitric acid, in a suitable solvent like ethanol or methanol.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, reaction time, and the stoichiometry of the reactants are crucial. The reaction of 4-aminobenzonitrile with cyanamide is typically conducted at elevated temperatures (around 65°C to reflux) for several hours.[1] Precise control of these parameters is essential to maximize yield and minimize the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the 4-aminobenzonitrile spot/peak and the appearance of the product spot/peak will indicate the reaction's progression.
Q4: What are the typical work-up and purification procedures for this compound?
A4: A common work-up procedure involves cooling the reaction mixture to induce precipitation of the product, followed by filtration. The collected solid can be washed with water and a non-polar organic solvent like acetone or methyl-t-butyl ether to remove residual starting materials and soluble impurities.[1] For higher purity, recrystallization from a suitable solvent such as ethanol is often employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction by TLC or HPLC until the starting material is consumed.- Ensure the reaction temperature is maintained at the recommended level (e.g., 65°C or reflux). |
| 2. Degradation of Reagents: Cyanamide solutions can be unstable. | - Use a fresh, high-quality source of cyanamide. | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. | - Carefully measure and ensure the correct molar ratios of 4-aminobenzonitrile, cyanamide, and acid catalyst. | |
| Presence of Significant Impurities | 1. Formation of Dicyandiamide (Cyanoguanidine): Cyanamide can dimerize, especially under acidic conditions. | - Control the rate of addition of cyanamide to the reaction mixture.- Maintain the recommended reaction temperature; excessive heat can promote dimerization. |
| 2. Unreacted 4-aminobenzonitrile: The reaction may not have gone to completion. | - Increase the reaction time and monitor by TLC/HPLC.- Ensure adequate mixing to facilitate reactant interaction. | |
| 3. Formation of Biguanide-type Byproducts: The product may react further with cyanamide or another molecule of 4-aminobenzonitrile. | - Optimize the stoichiometry of the reactants to avoid a large excess of cyanamide.- Isolate the product as soon as the reaction is complete to prevent further reactions. | |
| Product is Difficult to Isolate/Purify | 1. Oily Product or Poor Crystallization: Presence of impurities can inhibit crystallization. | - Wash the crude product thoroughly with appropriate solvents to remove impurities.- Attempt recrystallization from a different solvent or solvent system. |
| 2. Product Contaminated with Salts: Incomplete removal of the acid catalyst or its salts. | - Wash the filtered product thoroughly with water to remove any inorganic salts. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a commonly cited method for the synthesis of this compound.
Materials:
-
4-Aminobenzonitrile
-
50% Aqueous Cyanamide Solution
-
Concentrated Nitric Acid
-
Methanol
-
Methyl-t-butyl ether (MTBE)
-
Water
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
-
Cool the mixture to 10-15°C using an ice bath.
-
Slowly add 161 mL of concentrated nitric acid to the stirred solution, maintaining the temperature below 20°C.
-
To this acidic solution, add 65.6 mL of a 50% aqueous cyanamide solution dropwise.
-
After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature for 8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Add 500 mL of methyl-t-butyl ether to the cold mixture to precipitate the product.
-
Filter the resulting solid using a Büchner funnel and wash it sequentially with water and acetone.
-
Dry the solid product under vacuum to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: HPLC Separation of Guanidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of guanidine compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing significant peak tailing with my guanidine compounds?
Answer:
Peak tailing is a common issue when analyzing basic compounds like guanidines, which have a high pKa (around 12.5).[1][2] The primary cause is often secondary interactions between the positively charged guanidinium ion and residual, negatively charged silanol groups on the surface of silica-based HPLC columns.[3][4][5][6] This leads to more than one retention mechanism, causing the peak to tail.[3] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.
Potential Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[6]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[6]
-
Column Selection:
-
End-Capped Columns: Utilize columns that are thoroughly end-capped to reduce the number of available free silanols.[4][5]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain which can help shield the silanol groups.
-
Mixed-Mode or HILIC Columns: Switching to a different separation mode like mixed-mode chromatography (combining reversed-phase and ion-exchange) or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better peak shapes.[1][7][8]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
Question 2: My guanidine compound is showing poor or no retention on a standard C18 column. What can I do to increase retention?
Answer:
Guanidine and its derivatives are often highly polar and hydrophilic, leading to poor retention on traditional reversed-phase columns like C18.[1][9]
Potential Solutions:
-
Alternative Chromatography Modes:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[7][8]
-
Mixed-Mode Chromatography: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can significantly enhance the retention of polar, charged compounds like guanidines.[1][10]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns, like Hypercarb, can retain very polar compounds through a combination of dispersive interactions and charge-induced interactions with the graphite surface.[9]
-
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic and highly polar compounds on reversed-phase columns.[11] For the positively charged guanidinium ion, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., hexane-, heptane-, or octanesulfonic acid) is suitable.[12] The ion-pairing agent forms a neutral complex with the analyte, increasing its hydrophobicity and retention on the C18 phase.
-
Mobile Phase Composition: In reversed-phase chromatography, increasing the aqueous component of the mobile phase will generally increase the retention of polar compounds.[13]
Question 3: I'm experiencing inconsistent retention times for my guanidine analytes. What are the likely causes and how can I fix this?
Answer:
Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to this issue.
Potential Solutions:
-
Mobile Phase Preparation and Composition:
-
Ensure your mobile phase is prepared fresh and consistently for each run, especially if it contains buffers or volatile components.[14]
-
The concentration of buffers and the pH of the mobile phase must be carefully controlled, as these can significantly impact the retention of ionizable compounds.[7]
-
Thoroughly degas the mobile phase to prevent air bubbles from causing pressure fluctuations and affecting the flow rate.[14][15]
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.[14]
-
Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.[16]
-
HPLC System Check:
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating guanidine compounds?
A1: The best column depends on the specific properties of your guanidine compounds. For highly polar guanidines, traditional C18 columns may not provide adequate retention.[9] Better options include:
-
Mixed-Mode Columns: These provide both reversed-phase and ion-exchange retention mechanisms and are very effective for polar, charged analytes.[1]
-
HILIC Columns: These are specifically designed for the retention of hydrophilic compounds.[8]
-
Porous Graphitic Carbon (PGC) Columns: These offer a unique retention mechanism for very polar compounds.[9]
Q2: What detection methods are suitable for guanidine compounds?
A2: Guanidine itself has a weak UV chromophore, making detection challenging.[18]
-
Low Wavelength UV: Detection is possible at very low wavelengths, such as 195 nm, but sensitivity may be limited and baseline noise can be an issue.[2][19]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a good alternative to UV detection for compounds that lack a strong chromophore and can offer better sensitivity.[1]
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective detection method for guanidine compounds.[20]
-
Pre-column Derivatization: To enhance UV or fluorescence detection, guanidines can be derivatized with an agent that introduces a chromophore or fluorophore.[18][20]
Q3: What are some recommended mobile phase additives for improving the chromatography of guanidine compounds?
A3: Mobile phase additives can significantly improve peak shape and retention.
-
Acids: Formic acid, acetic acid, and trifluoroacetic acid (TFA) are commonly used to control the pH and suppress silanol interactions.[21][22]
-
Buffers: Ammonium formate and ammonium acetate are volatile buffers that are compatible with LC-MS and help to control the pH of the mobile phase.[7][21]
-
Ion-Pairing Reagents: Alkyl sulfonates can be used in reversed-phase chromatography to increase the retention of guanidines.
Experimental Protocols
Protocol 1: Method Development for Guanidine Separation using HILIC
-
Column Selection: Choose a HILIC column (e.g., amide, diol, or zwitterionic phase).[8]
-
Initial Mobile Phase:
-
Solvent A: Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).
-
Solvent B: Acetonitrile.
-
-
Initial Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and create a gradient to a lower percentage (e.g., 50% B) over 10-15 minutes.
-
Flow Rate: Set a typical flow rate for your column dimensions (e.g., 0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: Start with a low injection volume (e.g., 1-2 µL).
-
Detection: Use ELSD or LC-MS for sensitive detection. If using UV, monitor at a low wavelength (~195-210 nm).
-
Optimization:
-
Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient generally provides better resolution.[13]
-
Modify the buffer concentration and pH to optimize peak shape and retention.
-
Data Presentation
Table 1: Comparison of HPLC Methods for Guanidine Analysis
| Parameter | Method 1: HILIC | Method 2: Mixed-Mode | Method 3: Ion-Pairing RP |
| Column | Cogent Diamond Hydride™, 4µm, 100Å[2] | Primesep 100[1] | C18 with ion-pairing agent |
| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[2] | Acetonitrile and water with TFA or ammonium formate[7] | Acetonitrile/water with alkyl sulfonate |
| Detection | UV @ 195 nm[2] | ELSD or UV @ 200 nm[1] | UV |
| Key Advantage | Good for highly polar compounds, no derivatization needed.[2] | Excellent retention and selectivity for guanidines.[1] | Utilizes standard C18 columns. |
| Consideration | Requires careful equilibration. | Column chemistry is more complex. | Ion-pairing agents can be harsh on the column and MS. |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues with guanidine compounds.
Caption: Comparison of retention mechanisms for guanidine compounds in different HPLC modes.
References
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mastelf.com [mastelf.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Guanidine derivatives - Chromatography Forum [chromforum.org]
- 8. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Ion Pairing Reagents For Hplc [lobachemie.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. labcompare.com [labcompare.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. peptide.com [peptide.com]
Technical Support Center: Scale-Up of 1-(4-Cyanophenyl)guanidine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1-(4-Cyanophenyl)guanidine production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis and purification.
| Problem | Potential Cause | Recommended Solution |
| Synthesis | ||
| Low reaction yield upon scale-up | Inadequate Heat Transfer: The synthesis of guanidines can be exothermic. Poor heat dissipation in larger reactors can lead to side reactions and degradation of the product.[1] | - Monitor the internal reaction temperature closely using multiple probes.- Ensure the reactor's cooling system is sufficient for the larger batch size.- Consider a semi-batch or continuous feeding strategy for the reagents to control the rate of heat generation. |
| Poor Mixing and Mass Transfer: Inefficient mixing can result in localized "hot spots" and concentration gradients, leading to incomplete reactions and the formation of byproducts. | - Optimize the stirrer design and agitation speed for the reactor geometry.- Use baffles to improve mixing efficiency.- For heterogeneous reactions, ensure efficient solid-liquid mixing to maximize the interfacial area. | |
| Changes in Reaction Kinetics: The reaction kinetics may not scale linearly. Induction periods or changes in reaction order can become more pronounced at a larger scale. | - Conduct kinetic studies at the lab scale to better understand the reaction profile.- Consider adjusting the temperature profile during the reaction to maintain a consistent reaction rate. | |
| Impurity Profile | ||
| Increased levels of unknown impurities | Longer Reaction Times: Larger batches may require longer processing times, which can lead to the formation of degradation products. | - Analyze samples at different time points during the reaction to identify when impurities start to form.- Optimize reaction conditions (temperature, concentration) to minimize reaction time. |
| Raw Material Quality: Impurities in starting materials can be magnified at a larger scale. | - Source high-purity starting materials and perform thorough quality control checks.- Consider a pre-purification step for critical raw materials. | |
| Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as the formation of melamine-type structures from cyanoguanidine can occur. | - Maintain strict temperature control.- Optimize the stoichiometry of reactants to minimize side reactions. | |
| Purification | ||
| Difficulty in crystallization | Supersaturation Control: Achieving controlled supersaturation in a large vessel can be challenging, leading to the formation of fine particles or oils. | - Implement a controlled cooling profile for crystallization.- Use seeding strategies to induce crystallization at the desired level of supersaturation.- Optimize the solvent system for better solubility and crystallization behavior. |
| Impurities Inhibiting Crystallization: Certain impurities can act as crystal growth inhibitors. | - Identify and quantify impurities in the crude product.- Implement an additional purification step (e.g., charcoal treatment, extraction) before crystallization to remove problematic impurities. | |
| Product Purity Below Specification | Inefficient Filtration and Washing: Inadequate removal of mother liquor from the filter cake can leave impurities trapped in the final product. | - Optimize the filtration and washing procedure. Use an appropriate solvent for washing that effectively removes impurities without dissolving a significant amount of the product.- Ensure the filter cake is properly deliquored before drying. |
| Co-precipitation of Impurities: Impurities with similar solubility profiles may co-precipitate with the desired product. | - Recrystallize the product from a different solvent system.- Consider using a polishing filtration step before crystallization. | |
| Product Handling | ||
| Dusting and handling issues with the final product | Particle Size and Morphology: The final product may have a fine particle size, leading to dusting and handling challenges. | - Control the crystallization process to obtain larger, more uniform crystals.- Consider granulation or other particle engineering techniques to improve the flowability and handling of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the this compound synthesis?
A1: The most critical parameters to monitor are:
-
Temperature: Due to the potential for exothermic reactions, precise temperature control is crucial to prevent side reactions and ensure product stability.
-
Mixing/Agitation: Efficient mixing is essential for maintaining homogeneity, ensuring good heat and mass transfer, and preventing localized concentration gradients.
-
Reaction Time: Monitoring the reaction progress and stopping it at the optimal point is key to maximizing yield and minimizing impurity formation.
-
pH: For reactions involving acidic or basic conditions, maintaining the optimal pH range is critical for reaction selectivity and product stability.
Q2: What are some common impurities that can be expected in the production of this compound?
A2: Common impurities may include:
-
Unreacted starting materials (e.g., 4-aminobenzonitrile, cyanoguanidine).
-
Byproducts from side reactions, such as the formation of triazine derivatives or other oligomeric species from cyanoguanidine.
-
Degradation products resulting from excessive heat or prolonged reaction times.
-
Residual solvents from the reaction and purification steps.
Q3: How can I improve the filtration characteristics of my this compound product at a larger scale?
A3: To improve filtration:
-
Optimize Crystallization: Aim for larger, more uniform crystals, as they tend to form a more permeable filter cake. This can be achieved by controlling the cooling rate, agitation, and using seeding.
-
Select the Right Filter Medium: Ensure the pore size of the filter cloth or paper is appropriate to retain the crystals without blinding.
-
Control Slurry Concentration: A very thick slurry can be difficult to filter. Adjusting the solvent volume can improve filtration performance.
-
Use Filter Aids: In some cases, using a filter aid like celite can help to improve the filtration rate, but this will require a subsequent removal step.
Q4: Are there any specific safety precautions I should take when scaling up the production of this compound?
A4: Yes, safety is paramount. Key precautions include:
-
Hazard Analysis: Conduct a thorough process hazard analysis (PHA) to identify potential risks associated with the scale-up.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all raw materials, intermediates, and the final product to understand their hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, gloves, and respiratory protection.
-
Emergency Procedures: Establish and communicate clear emergency procedures for spills, fires, and other potential incidents.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable or toxic vapors.
Experimental Protocols
General Laboratory Scale Synthesis of this compound
This protocol provides a general method for the synthesis of this compound at a laboratory scale, which can be used as a starting point for scale-up studies.
Materials:
-
4-Aminobenzonitrile
-
Cyanoguanidine
-
Hydrochloric acid (concentrated)
-
Isopropanol
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in isopropanol.
-
Add an equimolar amount of cyanoguanidine to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is typically exothermic, so the addition should be controlled to maintain a safe temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, this compound hydrochloride, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a sodium hydroxide solution until the product precipitates.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Note: This is a generalized procedure. Specific reaction conditions such as solvent, temperature, and reaction time should be optimized for your specific needs.
Visualizations
Caption: A typical workflow for scaling up the production of a pharmaceutical intermediate.
Caption: A decision tree for troubleshooting low yield issues during scale-up.
References
Technical Support Center: 1-(4-Cyanophenyl)guanidine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of 1-(4-Cyanophenyl)guanidine. It includes troubleshooting guides for experimental analysis, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Researchers analyzing this compound and its potential degradants may encounter several analytical challenges. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing in HPLC analysis | - Inappropriate column chemistry for a basic compound. - Secondary interactions with residual silanols on the column. - Mobile phase pH not suitable for the analyte. | - Use a column designed for basic compounds (e.g., C18 with end-capping or a polar-embedded phase). - Add a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form (e.g., pH < pKa or pH > pKa). For guanidine (pKa ~12.5), a lower pH is often preferable. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or temperature. - Column degradation. - Inadequate system equilibration. | - Ensure the HPLC pump is delivering a consistent mobile phase composition and use a column oven for temperature control. - Use a guard column and ensure the mobile phase is filtered and degassed. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Ghost peaks or carryover | - Contamination from the sample, solvent, or system. - Adsorption of the analyte onto surfaces in the flow path. | - Run blank injections with a strong solvent to wash the column and system. - Ensure high-purity solvents and sample vials. - Consider using a needle wash function on the autosampler. |
| Low sensitivity or no peak detected | - Inappropriate detector wavelength. - The compound has degraded in the sample solution. - Low concentration of the analyte. | - Determine the UV maximum absorbance of this compound (a UV scan is recommended). - Prepare fresh samples and store them under appropriate conditions (e.g., protected from light, at low temperature). - Concentrate the sample or increase the injection volume if possible. |
| Appearance of unexpected peaks | - Sample degradation. - Presence of impurities in the standard or sample. - Contamination. | - Perform forced degradation studies to identify potential degradation products. - Check the purity of the reference standard. - Troubleshoot for sources of contamination as described for ghost peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively published, based on its chemical structure, two primary degradation pathways can be hypothesized: hydrolysis of the guanidine group and hydrolysis of the cyano group.
-
Hydrolysis of the Guanidine Group: The guanidine moiety can undergo hydrolysis to form 4-cyanophenylurea and ultimately 4-cyanoaniline.
-
Hydrolysis of the Cyano Group: The cyano (-CN) group can be hydrolyzed under acidic or basic conditions to form a carboxamide intermediate (4-(guanidinocarbonyl)benzamide) and subsequently a carboxylic acid (4-guanidinobenzoic acid).
It is also possible for both functional groups to degrade, leading to further products.
Q2: What conditions are likely to cause the degradation of this compound?
A2: Degradation is likely to be accelerated by exposure to:
-
Strong acidic or basic conditions: Both the guanidine and cyano groups are susceptible to hydrolysis under these conditions.
-
Elevated temperatures: Heat can provide the energy needed to overcome the activation energy for degradation reactions.
-
Oxidative stress: The presence of oxidizing agents could potentially lead to the formation of various oxidation products.
-
Photolytic stress: Exposure to UV or visible light may induce degradation.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most common approach.[1][2] An effective HPLC method should be able to separate the parent compound from its potential degradation products.
Q4: Are there any known enzymatic degradation pathways for guanidine-containing compounds?
A4: Yes, some microorganisms possess enzymes like guanidinase that can break down guanidine into urea and ammonium. While this has not been specifically documented for this compound, it is a plausible biological degradation pathway if the compound is introduced into a relevant biological system.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
-
Use a diode array detector to check for peak purity and to identify the UV spectra of the parent compound and any degradation products.
Protocol 2: HPLC Method for Analysis of this compound and its Potential Degradation Products
This method is a starting point and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or Mass Spectrometry (for identification of degradation products).
Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical hydrolysis degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Troubleshooting Logic for HPLC Analysis
Caption: A simplified logic diagram for troubleshooting common HPLC issues.
References
resolving solubility problems with 1-(4-Cyanophenyl)guanidine in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Cyanophenyl)guanidine, focusing on resolving common solubility challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar organic compound and generally exhibits good solubility in polar solvents.[1][2] Its guanidinium group contributes to its polarity, making it more soluble in protic and polar aprotic solvents compared to non-polar solvents.
Q2: In which common organic solvents is this compound soluble?
Based on documented use in chemical synthesis, this compound is soluble in a range of polar solvents. While specific quantitative data is limited in publicly available literature, its use in reactions suggests solubility in the following:
It is important to note that the hydrochloride salt of this compound is also available and may exhibit different solubility properties.[7]
Q3: Are there any solvents in which this compound is known to be poorly soluble?
-
Hexanes
-
Toluene
-
Dichloromethane (DCM) - solubility may be limited and should be experimentally determined.
-
Diethyl ether
Troubleshooting Guide: Resolving Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your reactions.
Problem: My this compound is not dissolving completely in the chosen reaction solvent.
Solution Workflow
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Detailed Troubleshooting Steps in Q&A Format
Q: I've chosen a recommended polar solvent, but the compound isn't fully dissolving. What should I do first?
A: First, ensure the solvent is of appropriate purity and anhydrous if your reaction requires it. If the purity is confirmed, consider trying a different recommended polar solvent. For instance, if you are having trouble in acetonitrile, attempting to dissolve the compound in methanol or NMP could be a viable next step.[3][4]
Q: What if changing the primary solvent is not an option or doesn't work?
A: The use of a co-solvent can be highly effective. A small amount of a stronger polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly enhance the solubility of polar compounds. Start by adding the co-solvent dropwise until the solid dissolves.
Q: Can I heat the mixture to improve solubility?
A: Yes, gentle heating can increase the rate of dissolution and the overall solubility. However, it is crucial to consider the thermal stability of this compound and other reagents in your reaction. The reported melting point of this compound is in the range of 205-215 °C, suggesting good thermal stability at moderately elevated temperatures.[2] Always monitor for any signs of degradation, such as color change.
Q: Is sonication a useful technique for dissolving this compound?
A: Sonication can be a very effective method for breaking down solid agglomerates and promoting dissolution, especially for stubborn suspensions. It provides mechanical energy to the mixture without excessive heating.
Q: Could the purity of my this compound be affecting its solubility?
A: Yes, impurities can sometimes impact the solubility of a compound. If you have access to analytical techniques such as HPLC or NMR, you can verify the purity of your starting material. Using a higher purity grade of the compound may resolve the issue.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Solvent Example | Qualitative Solubility | Reference |
| Polar Protic | Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] | |
| Polar Aprotic | Acetonitrile | Soluble | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [4] | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | [5][6] | |
| Non-Polar | Hexanes, Toluene | Likely Poorly Soluble | Inferred |
Note: "Soluble" indicates that the solvent has been successfully used in reactions containing this compound, suggesting sufficient solubility for those applications. "Likely Soluble/Poorly Soluble" is based on chemical principles and data for similar compounds.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Reaction
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.
-
Solvent Addition: Add the selected anhydrous polar solvent (e.g., acetonitrile, NMP) to the reaction vessel.
-
Initial Dissolution Attempt: Begin stirring the mixture at room temperature. Observe for dissolution.
-
Troubleshooting Application (if necessary):
-
Co-solvent: If dissolution is incomplete, add a co-solvent (e.g., DMSO) dropwise while stirring.
-
Heating: If needed, gently warm the mixture with a heat gun or in an oil bath. Monitor the temperature closely.
-
Sonication: For persistent solids, place the reaction vessel in a sonicator bath until the solid dissolves.
-
-
Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Small-Scale Solubility Test
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a small vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the test solvent to the vial.
-
Observation at Room Temperature: Vigorously stir or vortex the mixture at room temperature for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating Test: If the compound is not fully soluble at room temperature, gently heat the vial while observing for any changes in solubility. Note the temperature at which dissolution occurs, if applicable.
-
Cooling Test: Allow the heated solution to cool to room temperature to check for precipitation, which would indicate that supersaturation occurred at the higher temperature.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for selecting a suitable solvent system for a reaction involving this compound.
Caption: A logical diagram for designing a suitable solvent system for reactions.
References
Technical Support Center: Catalyst Selection for Efficient Guanidine Derivative Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding catalyst selection for the synthesis of guanidine derivatives.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Q: My guanidinylation reaction is giving low yields or is not proceeding at all. What are the common causes and how can I troubleshoot this?
A: Low yields in guanidine synthesis can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic troubleshooting approach is recommended:
Step 1: Verify Reagent Quality and Stoichiometry
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Guanidinylating Agent: Ensure the purity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, di-Boc-thiourea). These reagents can degrade over time, especially if exposed to moisture.
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Amine Substrate: Confirm the purity and dryness of your amine. Water and other impurities can lead to undesirable side reactions.
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Solvents and Bases: Use anhydrous solvents and high-quality bases. Moisture can hydrolyze reactive intermediates.
Step 2: Optimize Reaction Conditions
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Temperature: Some guanidinylation reactions are temperature-sensitive. If the reaction is slow at room temperature, gentle heating may be necessary. Conversely, excessive heat can cause decomposition of reagents or products.
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time leads to incomplete conversion, while prolonged times can result in byproduct formation.[1]
-
Solvent Choice: The solubility of both the amine and the guanidinylating agent is critical. Tetrahydrofuran (THF) is a common and often effective solvent. If solubility is an issue, consider alternatives such as dichloromethane (CH₂Cl₂), acetonitrile (MeCN), or dimethylformamide (DMF).[1]
Step 3: Address Substrate-Specific Issues
-
Sterically Hindered or Electron-Deficient Amines: These substrates can be less reactive. More forcing conditions, such as higher temperatures or longer reaction times, may be required. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can help activate the guanidinylating agent.[1]
Issue 2: Catalyst Deactivation
Q: I observe a decrease in reaction rate and yield over time or with repeated use of my catalyst. How can I identify and address catalyst deactivation?
A: Catalyst deactivation is a common problem in catalytic reactions. Here’s a guide to diagnosing and mitigating this issue:
Signs of Deactivation:
-
A significant drop in reaction rate or yield.
-
Changes in reaction selectivity.
-
Visible changes in the catalyst's appearance (e.g., color change, aggregation for heterogeneous catalysts).[2]
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The need for harsher reaction conditions (higher temperature or pressure) to achieve the same results.[2]
Common Causes and Solutions:
| Deactivation Pathway | Identification | Mitigation and Regeneration |
| Chemical Decomposition | Catalyst structure is altered (e.g., formylation). | Dependent on the specific decomposition. Regeneration may not be possible. |
| Thermal Degradation | Exposing the catalyst to high temperatures can lead to decomposition. Some silica-grafted guanidine catalysts show mass loss at 220-250 °C.[2] | Operate at the lowest effective temperature. |
| Hydrolysis | The presence of water, especially under basic conditions, can alter the catalyst's structure.[2] | Ensure all reactants and solvents are anhydrous. Add a drying agent if compatible.[2] |
| Poisoning | Strong acids, bases, or other reactive species in the reaction mixture can react with and deactivate the catalyst.[2] | Purify all starting materials and solvents. Adjust reaction conditions to minimize byproduct formation that could act as poisons.[2] |
| Leaching | For supported catalysts, the active species may detach from the support and enter the reaction mixture. | Analyze the filtrate for the presence of the catalytic species. Consider modifying the support or the linkage.[2] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I choose for the guanylation of a primary aromatic amine with a carbodiimide?
A1: Several catalytic systems are effective for this transformation. Transition metal catalysts, particularly titanium imido complexes, were among the first to be reported and show good to excellent yields.[3][4] More recently, iron-based catalysts like Fe(OAc)₂ have emerged as a low-cost, low-toxicity, and highly efficient alternative that is tolerant to a wide range of functional groups.[5] Lanthanide-based catalysts also show high activity under mild conditions.[6]
Q2: Are there effective organocatalysts for guanidine synthesis?
A2: Yes, chiral guanidines and their derivatives are powerful organocatalysts.[7] They function based on their strong basicity and hydrogen-bond donating ability.[8] Guanidine-amide catalysts, for instance, have been successfully used in asymmetric aza-Henry reactions to produce 3-substituted 3-amino-2-oxindoles with excellent yields and enantioselectivity.[8]
Q3: How can I synthesize N,N',N''-trisubstituted guanidines?
A3: The addition of amines to carbodiimides is a common method. Ytterbium triflate is an efficient catalyst for this reaction, particularly under solvent-free conditions, providing good yields for a wide scope of amines.[6]
Q4: What are some common side reactions in Boc-guanidine synthesis and how can they be minimized?
A4: A common side reaction is over-protection, leading to the formation of di-Boc or tri-Boc protected products. To minimize this, carefully control the stoichiometry of the Boc-protecting agent (typically 1.0 to 1.2 equivalents). For substrates with other reactive functional groups, intramolecular cyclization can compete with the desired guanidinylation.
Quantitative Data on Catalyst Performance
Table 1: Comparison of Organocatalysts in the Michael Addition of Dimethyl Malonate to Chalcone
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| TBD | 10 | 2 | 95 |
| MTBD | 10 | 4 | 92 |
| DBU | 10 | 6 | 88 |
| Data sourced from a comparative study on guanidine bases.[9] |
Table 2: Comparison of Organocatalysts in the Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| TBD | 10 | 0.5 | 94 |
| MTBD | 10 | 1 | 91 |
| DBU | 10 | 24 | 85 |
| Data sourced from a comparative study on guanidine bases.[9] |
Experimental Protocols
Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is effective for a wide range of primary and secondary amines, including those that are sterically hindered or unreactive.
-
Materials:
-
Primary or secondary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., triethylamine)
-
-
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottomed flask under an inert atmosphere.
-
Add the base to the solution.
-
Add N,N'-Di-Boc-N''-triflylguanidine to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.
-
Protocol 2: Iron-Catalyzed Guanylation of Aromatic Amines with Carbodiimides
-
Materials:
-
Aromatic amine (1 mmol)
-
N,N'-dicyclohexylcarbodiimide (1.2 mmol)
-
Fe(OAc)₂ (2 mol%)
-
Toluene (2 mL)
-
-
Procedure:
-
Combine the aromatic amine, carbodiimide, and Fe(OAc)₂ in a reaction vessel with toluene.
-
Heat the mixture at 120 °C for 2 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify to isolate the guanidine product.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Catalytic cycle for Ti-imido catalyzed guanidylation.
Caption: General experimental workflow for guanidinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Guanidinylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering exothermic issues during guanidinylation reactions.
Troubleshooting Guide
Uncontrolled exotherms during guanidinylation can lead to side product formation, reduced yield, and potential safety hazards. This guide addresses specific issues you might encounter.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Highly Reactive Guanidinylating Agent: Reagents like N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) are known to be highly reactive and can cause a significant exotherm, especially with primary amines.[1] | 1. Pre-cool the reaction mixture: Before adding the guanidinylating agent, cool the solution containing the amine to 0 °C or lower. For particularly reactive combinations, a dry ice/acetone bath (-78 °C) may be necessary. 2. Slow, portion-wise, or dropwise addition: Add the guanidinylating agent slowly to the stirred amine solution. This allows for the heat to dissipate as it is generated. 3. Use a syringe pump for controlled addition: For larger scale reactions, a syringe pump provides precise control over the addition rate. | A controlled temperature profile with a gradual increase, preventing a thermal runaway. |
| High Reactant Concentration: Concentrated reaction mixtures can lead to a rapid build-up of heat as the rate of reaction is higher. | Dilute the reaction mixture: Use a larger volume of an appropriate anhydrous solvent to increase the thermal mass of the system, which will help absorb the heat generated. | A more manageable temperature increase that is easier to control with external cooling. |
| Inadequate Cooling: The cooling capacity of the reaction setup may be insufficient for the scale and reactivity of the chosen reagents. | 1. Increase surface area for cooling: Use a larger flask or a jacketed reactor to improve heat transfer. 2. Use a more efficient cooling bath: Switch from an ice-water bath to a cryocool or a dry ice/solvent bath for lower temperatures. | The reaction temperature remains within the desired range throughout the addition process. |
| Incorrect Order of Addition: Adding the amine to the guanidinylating agent can sometimes lead to localized high concentrations and a rapid exotherm. | Add the guanidinylating agent to the amine solution: This ensures that the guanidinylating agent is always the limiting reagent at the point of reaction, helping to control the rate. | A smoother, more controlled reaction progress. |
Issue 2: Reaction Works at Small Scale but Fails or Becomes Uncontrollable Upon Scale-Up
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Surface Area to Volume Ratio Decrease: As the reaction scale increases, the volume (heat generation) increases cubically while the surface area for cooling only increases squarely. This leads to less efficient heat dissipation.[2] | 1. Perform a safety assessment: Before scaling up, it is crucial to evaluate the thermal hazards. Reaction calorimetry can provide critical data on the heat of reaction and the adiabatic temperature rise. 2. Implement more robust cooling: Utilize a jacketed reactor with a circulating coolant for precise temperature control. 3. Re-optimize the addition rate: The addition rate will need to be significantly slower at a larger scale to match the reduced cooling efficiency. | A successful and safe scale-up of the guanidinylation reaction with consistent yield and purity. |
| Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster, potentially initiating a runaway reaction. | Improve agitation: Use an overhead stirrer instead of a magnetic stir bar for larger volumes to ensure efficient mixing and uniform temperature distribution. | A homogeneous reaction mixture with no localized temperature spikes. |
Frequently Asked Questions (FAQs)
Q1: How can I predict if my guanidinylation reaction will be significantly exothermic?
A1: Predicting the exact exothermicity without calorimetric data is challenging. However, you can make an educated assessment based on the following:
-
Guanidinylating Agent: Reagents with highly reactive leaving groups, such as triflylguanidines (e.g., Goodman's reagent), are generally more exothermic than those with less reactive leaving groups like pyrazole-carboxamidines.[1]
-
Nucleophilicity of the Amine: Primary aliphatic amines are typically more nucleophilic and react faster than secondary or aromatic amines, leading to a more rapid heat release.
-
Literature Precedent: Review literature where similar substrates and reagents are used. Pay close to attention to the described reaction conditions, such as cooling baths and addition rates.
Q2: What are the signs of a thermal runaway in a guanidinylation reaction?
A2: A thermal runaway is a dangerous situation where the reaction rate increases uncontrollably due to the heat it generates. Key signs include:
-
A rapid and accelerating increase in the reaction temperature, even with cooling applied.
-
A sudden change in pressure in a closed or semi-closed system.
-
Vigorous boiling of the solvent, even if the bath temperature is well below the boiling point.
-
A change in the color or viscosity of the reaction mixture.
-
Emission of gases or fumes.
If you observe any of these signs, it is critical to take immediate action to cool the reaction (e.g., by adding a cold solvent if safe to do so) and, if necessary, evacuate the area.
Q3: Are there any guanidinylating agents that are known to be less exothermic?
A3: While all guanidinylation reactions are generally exothermic, some reagents are considered milder than others. For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is often used under mild conditions and may have a more manageable exotherm compared to highly reactive triflylguanidines.[1] Carbodiimide-mediated guanidinylations (e.g., using DCC or EDC) can also be controlled, but the initial activation of the carboxylic acid (if part of the mechanism) can also be exothermic.
Q4: Can the choice of solvent affect the management of the reaction exotherm?
A4: Yes, the solvent plays a crucial role. A solvent with a higher boiling point can allow the reaction to be conducted at a higher temperature safely, but it also means that a runaway reaction could reach a more dangerous temperature. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. It is also important to use a sufficient volume of solvent to act as a heat sink.
Quantitative Data on Guanidinylation Reactions
| Guanidinylating Agent Class | Example Reagent | Reported Reaction Conditions Indicating Exothermicity | Relative Exotherm Risk |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Often requires pre-cooling to 0 °C or below; slow, controlled addition is critical.[3] | High |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Typically run at room temperature with no explicit mention of significant exotherms.[1] | Low to Moderate |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | The reaction of the carbodiimide with a carboxylic acid to form the O-acylisourea intermediate can be exothermic.[4][5] | Moderate |
| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Often requires an activating agent (e.g., HgCl₂) and can require heating, suggesting the initial reaction may not be strongly exothermic but the overall process needs energy input. | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) with Temperature Control
This protocol is adapted from a general procedure for the guanidinylation of primary amines and incorporates measures to control the reaction exotherm.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to ensure it reaches 0 °C. For highly reactive amines, a dry ice/acetone bath (-78 °C) is recommended.
-
Reagent Preparation: In a separate flask, dissolve N,N′-Di-Boc-N′′-triflylguanidine (1.05 equiv) in anhydrous DCM.
-
Controlled Addition: Add the solution of Goodman's reagent to the cooled amine solution dropwise via a syringe or an addition funnel over a period of 30-60 minutes. Monitor the internal reaction temperature with a thermometer to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the cooled temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting di-Boc-protected guanidine by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Cyanophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
1-(4-Cyanophenyl)guanidine is a crucial intermediate in the synthesis of several antiviral drugs, including the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Etravirine and Rilpivirine. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthesis Routes
Two main routes for the synthesis of this compound have been identified and are compared below. The primary distinction lies in the choice of the guanylating agent: cyanamide or dicyandiamide.
| Parameter | Route 1: Cyanamide Route | Route 2: Dicyandiamide Route (projected) |
| Starting Materials | 4-Aminobenzonitrile, Aqueous Cyanamide, Nitric Acid | 4-Aminobenzonitrile Hydrochloride, Dicyandiamide |
| Reaction Type | One-pot Guanylation | One-pot Guanylation |
| Reported Yield | ~20% (based on one protocol) | High (projected based on related synthesis) |
| Key Advantages | Direct formation of the target molecule. | Potentially higher yielding and uses a more stable guanylating agent. |
| Key Disadvantages | Lower reported yield in one instance, use of concentrated acid. | Requires formation of the aniline salt, less direct literature precedent for this specific product. |
Synthesis Routes and Experimental Protocols
This section provides a detailed overview of the synthetic methodologies for producing this compound.
Route 1: Reaction of 4-Aminobenzonitrile with Cyanamide
This is a widely cited method for the preparation of this compound. The reaction proceeds via the acid-catalyzed addition of the amino group of 4-aminobenzonitrile to cyanamide.
Reaction Scheme:
Caption: Synthesis of this compound from 4-aminobenzonitrile and cyanamide.
Experimental Protocol (Variation A):
-
A solution of 4-aminobenzonitrile (100 g), ethanol (500 ml), concentrated nitric acid (36 ml), and 50% aqueous cyanamide (54 ml) is heated at reflux.[1]
-
Work-up and purification details are not extensively provided in the source.
Experimental Protocol (Variation B):
-
Dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol and cool the reaction mixture to 10-15°C.[1]
-
Add 161 mL of concentrated nitric acid to the reaction mixture, followed by 65.6 ml of a 50% aqueous solution of cyanamide.[1]
-
Maintain the reaction at 65°C for 8 hours.[1]
-
Cool the reaction mass to 0°C and add 500 ml of methyl-t-butyl ether.[1]
-
Filter the resulting solids, wash with water and acetone, and dry to yield the product.[1]
-
This method reportedly yields 30 g of this compound.[1]
Route 2: Reaction of 4-Aminobenzonitrile with Dicyandiamide (Proposed)
Dicyandiamide is a stable and inexpensive reagent that can be used for the synthesis of guanidines. While a direct synthesis of this compound from 4-aminobenzonitrile and dicyandiamide is not explicitly detailed in the available literature, a closely related synthesis of 4-guanidinobenzamide from 4-aminobenzamide suggests a feasible pathway. This route would likely involve the reaction of an aniline salt with dicyandiamide at elevated temperatures.
Reaction Scheme:
Caption: Proposed synthesis of this compound from 4-aminobenzonitrile hydrochloride and dicyandiamide.
Projected Experimental Protocol (Based on Analogy to 4-Guanidinobenzamide Synthesis):
-
Prepare the hydrochloride salt of 4-aminobenzonitrile.
-
A mixture of 4-aminobenzonitrile hydrochloride and dicyandiamide in a suitable solvent (e.g., water or a high-boiling alcohol) would be heated. A patent for the synthesis of the related 4-guanidinobenzamide from 4-aminobenzamide and cyanamide reports a high yield of 91.9%, suggesting that guanylation of anilines under acidic conditions can be very efficient.[2]
-
The reaction progress would be monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture would be cooled, and the pH adjusted to precipitate the product.
-
The solid product would be collected by filtration, washed, and dried.
Data Presentation
| Synthesis Route | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| Route 1 (Variation B) | 4-Aminobenzonitrile | 50% aq. Cyanamide, conc. Nitric Acid | Methanol | 8 hours | 65°C | ~20% | >99.0% (commercially available)[3] |
| Route 2 (Projected) | 4-Aminobenzonitrile HCl | Dicyandiamide | Water/Alcohol | - | Elevated | Potentially >90% | - |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
Both the cyanamide and the projected dicyandiamide routes offer viable pathways for the synthesis of this compound. The cyanamide route is well-established, with detailed protocols available. However, the reported yield in one instance is modest. The dicyandiamide route, while requiring further specific development for this particular product, holds the promise of higher yields based on analogous reactions.
For researchers and drug development professionals, the choice between these routes will depend on factors such as desired yield, cost and availability of starting materials, and the scale of the synthesis. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the further optimization of the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to Guanylation Reagents: 1-(4-Cyanophenyl)guanidine in Focus
For researchers, scientists, and drug development professionals, the strategic introduction of a guanidinium group is a cornerstone of modern medicinal chemistry. This functional group's unique basicity and hydrogen-bonding capabilities are pivotal to the biological activity of numerous pharmaceuticals. The choice of guanylation reagent is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of 1-(4-Cyanophenyl)guanidine against other commonly employed guanylation reagents, supported by available experimental data and detailed protocols.
The guanidinium moiety is a prevalent feature in a wide array of natural products and synthetic drugs, valued for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets. This compound has emerged as a key intermediate, particularly in the synthesis of antiviral medications like Etravirine.[1][2][3][4] This guide will juxtapose its performance with that of other well-established guanylation reagents to aid in the selection of the optimal synthetic strategy.
Performance Overview of Common Guanylation Reagents
The success of a guanylation reaction is contingent on the interplay between the reagent's reactivity, the nucleophilicity of the amine substrate, and the chosen reaction conditions. Below is a comparative overview of several classes of guanylation reagents.
Table 1: General Comparison of Guanylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Cyanamides | This compound | Cost-effective, key intermediate in specific drug syntheses (e.g., Etravirine).[1][2] | Generally requires activation or specific reaction conditions; may have a more limited substrate scope compared to more reactive agents. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope, effective for weakly nucleophilic and sterically hindered amines.[5] | Higher cost, requires a subsequent deprotection step.[5] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields under mild conditions, stable and commercially available reagent.[6][7] | Can exhibit slower reaction times compared to triflylguanidines.[8] |
| Isothioureas | N,N'-Di-Boc-S-methylisothiourea | Effective for a range of amines, can be activated by various promoters.[9][10] | Often requires activation with potentially toxic heavy metal salts (e.g., HgCl₂) or other activators.[9][10][11] |
Quantitative Efficiency Comparison
The following tables provide a snapshot of reported yields for different guanylation reagents with various amine substrates, offering a more quantitative basis for comparison.
Table 2: Guanylation of Various Amines with N,N′-bis(Benzyloxycarbonyl)-S-methylisothiourea [10]
| Amine Substrate | Product Yield (%) |
| Ethyl 3-aminobutyrate Hydrochloride | 92 |
| Benzylamine | 75 |
| 4-Bromoaniline | 83 |
| m-Nitroaniline | 70 |
| 4-Chloro-3-trifluoromethylaniline | 60 |
Reaction conditions: Amine (1 eq.), N,N′-bis(Benzyloxycarbonyl)-S-methylisothiourea (1 eq.), HgCl₂ (1 eq.), Et₃N (2 eq.) in DMF at 24°C.
Table 3: Guanylation of Amines with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine [12]
| Amine Substrate | Product Yield (%) |
| 7-azabenzonorbornadiene | 62 |
Table 4: Catalytic Guanylation of Amines with N,N′-dicyclohexylcarbodiimide [13]
| Amine Substrate | Product Yield (%) |
| 4-(dimethylamino)phenylamine | 95 |
| anthracen-2-amine | 50 |
Reaction conditions: Amine (2.00 mmol), N,N′-dicyclohexylcarbodiimide (2 mmol), ZnEt₂ (0.03 mmol, 1 M in hexanes) in THF at 50°C for 2h.
While direct comparative yield data for this compound across a range of simple amines is not extensively published, its utility is well-documented in more complex syntheses, such as that of Etravirine, where it serves as a crucial building block for the pyrimidine ring system.[1][3][14]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of guanylation reactions. Below are representative protocols for several key reagents.
Protocol 1: Synthesis of 4-(4-amino-6-hydroxy-pyrimidin-2-ylamino)-benzonitrile using this compound[14]
This protocol illustrates a key step in the synthesis of an Etravirine intermediate.
Materials:
-
N-(4-Cyanophenyl)guanidine
-
Ethyl cyanoacetate
-
Potassium tert-butoxide
-
n-Butanol
-
Water
Procedure:
-
To a reaction vessel, add 2000 mL of n-butanol and 192.8 g of potassium-tert-butoxide at 45±5°C and stir for 30 minutes.
-
To this mixture, add 194.42 g of ethyl cyanoacetate over 15 minutes, followed by 250 mL of n-butanol.
-
Heat the reaction mixture to 60±5°C with stirring and add 250 g of N-(4-Cyanophenyl)guanidine, followed by another 250 mL of n-butanol.
-
Further heat the mixture to 93±3°C and maintain for 4 hours with stirring.
-
After completion, cool the reaction mixture to 75±5°C, add 1750 mL of water, and stir at the same temperature for 30 minutes.
-
The product can then be isolated and purified using standard procedures.
Protocol 2: Guanylation of an Amine using N,N′-bis(Benzyloxycarbonyl)-S-methylisothiourea[10]
Materials:
-
Amine (e.g., Benzylamine)
-
N,N′-bis(Benzyloxycarbonyl)-S-methylisothiourea
-
Mercuric chloride (HgCl₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Celite
Procedure:
-
In a reaction flask, dissolve the amine (1 equivalent), N,N′-bis(Benzyloxycarbonyl)-S-methylisothiourea (1 equivalent), and mercuric chloride (1 equivalent) in DMF.
-
Add triethylamine (2 equivalents) to the mixture.
-
Stir the reaction at 24°C and monitor its progress by TLC (typically complete within 30 minutes).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate twice with water, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired protected guanidine.
Protocol 3: Synthesis of N,N'-Di-Boc-N"-triflylguanidine (Goodman's Reagent)[15]
This protocol describes the preparation of a highly reactive guanylating agent.
Materials:
-
N,N'-di-Boc-guanidine
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Triflic anhydride (Tf₂O)
-
2 M aqueous sodium bisulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a two-necked round-bottomed flask under a nitrogen atmosphere, charge N,N'-di-Boc-guanidine (7.5 g, 29 mmol), dichloromethane (100 mL), and triethylamine (5.0 mL, 36 mmol).
-
Cool the mixture to -78°C using a dry ice/isopropyl alcohol bath.
-
Add triflic anhydride (5.9 mL, 35 mmol) dropwise over 20 minutes.
-
Allow the resulting mixture to warm to -20°C over 4 hours.
-
Quench the reaction by adding 2 M aqueous sodium bisulfate solution at -20°C, ensuring the temperature does not rise above -10°C.
-
Stir the layers vigorously for 5 minutes and then separate them.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), then dry over MgSO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to yield N,N'-di-Boc-N"-triflylguanidine.
Mandatory Visualizations
References
- 1. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2012147104A1 - Novel process for the preparation of etravirine - Google Patents [patents.google.com]
- 4. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 7. N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2 [sigmaaldrich.com]
- 8. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. US8653266B2 - Process for the production of etravirine - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activity of 1-(4-Cyanophenyl)guanidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The guanidine moiety is a prominent structural feature in numerous biologically active compounds, conferring a range of pharmacological properties. This guide provides a comparative analysis of the biological activity of 1-(4-Cyanophenyl)guanidine and its analogs, drawing upon available experimental data to elucidate structure-activity relationships. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics.
Overview of Biological Activities
Guanidine-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a cyanophenyl group to the guanidine core, as seen in this compound, significantly influences its physicochemical properties and biological interactions. Analogs of this compound, with various substitutions on the phenyl ring or the guanidine nitrogen atoms, have been synthesized and evaluated to explore their therapeutic potential.
Comparative Anticancer Activity
While specific cytotoxic data for this compound is not extensively reported in publicly available literature, studies on structurally related cyanoguanidines and phenylguanidines provide valuable insights into their potential as anticancer agents.
One notable analog is the cyanoguanidine CHS 828, which has demonstrated potent anti-tumor effects both in laboratory settings and in living organisms.[1] The mechanism of its cytotoxic action is believed to involve the induction of programmed cell death.[1]
The following table summarizes the cytotoxic activity (IC50 values) of various guanidine derivatives against different cancer cell lines. It is important to note that these compounds are not all direct analogs of this compound, but they provide a basis for understanding the structure-activity relationships within this class of compounds.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-pivaloyl-N′-(2-chlorophenyl)-N″-(4-pyridyl)guanidine | Potato Tumor (Agrobacterium tumefaciens induced) | Significant Inhibition | [2] |
| N-pivaloyl-N′-(4-nitrophenyl)-N″-(4-pyridyl)guanidine | Potato Tumor (Agrobacterium tumefaciens induced) | Significant Inhibition | [2] |
| Acylguanidine Analog 1 | Melanoma Cells | - | [3] |
| Acylguanidine Analog 2 (fluoride derivative) | Melanoma Cells | - | [3] |
| N-(2-chloroacetyl)-6-(2-oxo-4-phenylimidazolidin-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxamide (4m) | A549, KATO III, K562 | Comparable to Doxorubicin | [4] |
| N-cyclohexyl-6-(2-oxo-4-phenylimidazolidin-1-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxamide (4n) | A549, KATO III, K562 | Comparable to Doxorubicin | [4] |
Comparative Antimicrobial Activity
Guanidine derivatives have also been investigated for their antimicrobial properties. The positively charged guanidinium group can interact with negatively charged components of microbial cell membranes, leading to disruption and cell death.
The table below presents the minimum inhibitory concentration (MIC) values for several guanidine analogs against various bacterial strains.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzyl guanidine derivative 9v | S. aureus | 0.5 | [5] |
| Benzyl guanidine derivative 9v | E. coli | 4 | [5] |
| 2-Cl-3-CF3 substituted benzyl guanidine 9m | S. aureus | 0.5 | [5] |
| 2-Cl-3-CF3 substituted benzyl guanidine 9m | E. coli | 1 | [5] |
| 2,3-dichloro substituted benzyl guanidine 9g | S. aureus | 1 | [5] |
| 2,3-dichloro substituted benzyl guanidine 9g | E. coli | 1 | [5] |
Mechanism of Action and Signaling Pathways
The biological activities of guanidine derivatives are mediated through various mechanisms. As potential anticancer agents, their modes of action include the induction of apoptosis (programmed cell death), DNA binding, and the inhibition of key enzymes involved in cell proliferation.[1][6]
Induction of Apoptosis
Several guanidine-containing compounds have been shown to trigger apoptosis in cancer cells.[1] This process is a critical pathway for eliminating damaged or cancerous cells and is a primary target for many chemotherapeutic agents. The cyanoguanidine CHS 828, for instance, induces DNA fragmentation, a hallmark of apoptosis, in human breast cancer cells.[1]
DNA Interaction
The guanidinium group, being protonated at physiological pH, can interact with the negatively charged phosphate backbone of DNA. Some novel guanidine derivatives have been shown to bind to the minor groove of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[6] Molecular docking studies have further elucidated these interactions, showing the formation of hydrogen bonds and hydrophobic interactions within the DNA minor groove.[6]
Enzyme Inhibition
Certain guanidine analogs have been identified as inhibitors of enzymes crucial for cancer cell survival, such as dihydrofolate reductase (DHFR).[7][8] DHFR is essential for the synthesis of nucleotides, the building blocks of DNA. Its inhibition depletes the nucleotide pool, thereby halting DNA replication and cell division.
Below is a conceptual diagram illustrating a potential signaling pathway for the cytotoxic action of phenylguanidine derivatives, based on the available literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cytotoxic action of azaguanine and thioguanine in wild-type V79 cell lines and their relative efficiency in selection of structural gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Method Validation for 1-(4-Cyanophenyl)guanidine
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for 1-(4-Cyanophenyl)guanidine, a key chemical intermediate. The focus is on two prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines their performance characteristics, supported by experimental data, and provides detailed methodologies to aid in the selection of the most suitable method for specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method hinges on a balance between sensitivity, selectivity, and accessibility. While LC-MS/MS generally offers superior sensitivity and specificity, HPLC-UV represents a robust and widely available alternative.
Data Presentation
The following tables summarize the validation parameters for a representative HPLC-UV method and a validated LC-MS/MS method for the analysis of guanidine compounds, including this compound.
Table 1: Performance Comparison of Analytical Methods
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Analyte | Guanidine/1-Cyanoguanidine | This compound |
| Linearity (r²) | 0.9999[1] | > 0.995 |
| Accuracy (% Recovery) | 100.4%[2] | 89.8%[3] |
| Precision (% RSD) | 0.30%[2] | 4.8%[3] |
| Limit of Detection (LOD) | 0.0045 mg/L[1] | Estimated from MDL: <2.5 ng/L[3] |
| Limit of Quantitation (LOQ) | 0.0125 mg/L[1] | 2.5 ng/L (as MDL)[3] |
Table 2: Linearity and Range Comparison
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) |
| HPLC-UV | Guanidine | 0.1 - 10 mg/L[1] | 0.9999[1] |
| LC-MS/MS | This compound | 0.5 - 250 ng/mL | > 0.995 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of guanidine compounds.
HPLC-UV Method for Guanidine Compounds
This method is suitable for the quantification of guanidine and related compounds in various matrices.
-
Instrumentation : HPLC system equipped with a UV detector.
-
Column : Cation-exchange column (e.g., Dionex IonPac CS20, 2 x 250 mm).
-
Mobile Phase : Isocratic elution with 50 mM methanesulfonic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 195 nm.
-
Injection Volume : 20 µL.
-
Sample Preparation : Samples are diluted in the mobile phase to a concentration within the linear range of the method. For samples with high protein content, a protein precipitation step followed by filtration is recommended.
LC-MS/MS Method for this compound
This method provides high sensitivity and selectivity for the trace-level quantification of this compound in environmental water samples.
-
Instrumentation : Liquid chromatography system coupled to a tandem mass spectrometer.
-
Column : A suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate : Typically 0.2-0.5 mL/min.
-
Ionization : Electrospray ionization (ESI) in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
Sample Preparation : Solid-phase extraction (SPE) is typically employed for sample clean-up and concentration from complex matrices.
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting a suitable analytical technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of an analytical method for metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etravirine Synthesis: Efficacy and Purity from Diverse Chemical Pathways
A comprehensive examination of the primary synthetic routes to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine reveals variations in overall yield and impurity profiles, factors that can influence the final product's efficacy and safety. This guide provides a comparative study of Etravirine synthesized from different key intermediates, supported by experimental data on yields, purity, and analytical methodologies, to inform researchers, scientists, and drug development professionals.
Etravirine, a cornerstone in the treatment of HIV-1, can be synthesized through several distinct chemical pathways. The choice of synthetic route is a critical decision in drug manufacturing, impacting not only the economic viability of the process but also the purity and potential efficacy of the active pharmaceutical ingredient (API). The primary starting materials for the synthesis of Etravirine define these routes, with the most common being those originating from halogenated pyrimidines and 4-guanidinobenzonitrile.
Comparative Synthesis and Yields
The three principal routes for the synthesis of Etravirine are initiated from:
-
5-bromo-2,4,6-trichloropyrimidine
-
2,4,6-trichloropyrimidine
-
4-guanidinobenzonitrile
Each of these pathways involves a series of chemical transformations to construct the final diarylpyrimidine structure of Etravirine. The overall yield of these processes is a key metric for comparison.
| Synthetic Route Starting Material | Key Intermediates | Reported Overall Yield (%) | Reference |
| 5-bromo-2,4,6-trichloropyrimidine | 4-((5-bromo-4,6-dichloro-2-pyrimidinyl)amino)benzonitrile | Not explicitly stated as a direct comparison, but individual step yields are reported. | [1][2] |
| 2,4,6-trichloropyrimidine | 4-((2,6-dichloro-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile; 4-((6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | 30.4 (Conventional) to 38.5 (Microwave-assisted) | [3] |
| 4-guanidinobenzonitrile | 4-((4,6-dihydroxy-2-pyrimidinyl)amino)benzonitrile; 4-((4,6-dichloro-2-pyrimidinyl)amino)benzonitrile | Generally reported as low. | [1][3] |
It is important to note that direct head-to-head comparative studies of the overall yield under identical conditions are limited in the available literature. However, existing research indicates that the route starting from 2,4,6-trichloropyrimidine has been optimized to provide a respectable overall yield, which can be further enhanced through techniques such as microwave-assisted synthesis.[3] The route involving 4-guanidinobenzonitrile is often cited as having a lower overall yield.[3]
Purity and Impurity Profile: A Critical Determinant of Efficacy
The efficacy and safety of a drug are intrinsically linked to its purity. Process-related impurities, arising from starting materials, intermediates, or side reactions, can potentially have their own pharmacological or toxicological effects. The synthetic route chosen has a direct bearing on the impurity profile of the final Etravirine product.
While a direct comparative study of impurity profiles from each synthetic route is not available in the reviewed literature, an analysis of the potential impurities can be inferred from the reaction pathways.
Potential Process-Related Impurities:
-
Route 1 (from 5-bromo-2,4,6-trichloropyrimidine): May include under-brominated or over-halogenated analogues, as well as isomers formed during the substitution reactions.
-
Route 2 (from 2,4,6-trichloropyrimidine): Potential impurities could arise from incomplete substitution of the chlorine atoms on the pyrimidine ring, leading to chlorinated intermediates in the final product. By-products from the reaction with 4-aminobenzonitrile are also a possibility.[3]
-
Route 3 (from 4-guanidinobenzonitrile): Impurities may be carried over from the initial cyclization reaction or subsequent chlorination steps.
The control and monitoring of these impurities are critical for ensuring the quality and consistency of the final drug product.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of Etravirine.
Synthesis of Etravirine via 2,4,6-trichloropyrimidine (Microwave-Assisted Amination)[3]
-
Synthesis of 4-((2,6-dichloro-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile: 2,4,6-trichloropyrimidine is reacted with 3,5-dimethyl-4-hydroxybenzonitrile in the presence of a weak base.
-
Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile: The product from the previous step is reacted with 4-aminobenzonitrile.
-
Ammonification to 4-((6-amino-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile: The chloro-intermediate is subjected to ammonification. A mixture of the intermediate, aqueous ammonia, and N-methylpyrrolidone is heated in a microwave reactor at 130°C for 15 minutes.[3]
-
Bromination to Etravirine: The amino-intermediate is then brominated to yield the final product.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)[4][5]
-
Column: A reverse-phase column, such as a C18 column (e.g., Xselect HSS T3, 150 x 4.6 mm, 3.5 µm), is typically used.[4]
-
Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A could be an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate & 0.003M dipotassium hydrogen phosphate, pH 3.5) and Mobile Phase B could be acetonitrile.[5]
-
Detection: UV detection at a wavelength of around 310 nm is common.[4]
-
Sample Preparation: Etravirine samples are dissolved in a suitable diluent, such as a mixture of methanol and acetonitrile.[4]
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[4]
In Vitro Anti-HIV Efficacy Assay (Cell-Based)[7][8]
-
Cell Line: A suitable human T-cell line, such as MT-4 cells, is used.[6]
-
Virus: A laboratory-adapted strain of HIV-1 is used to infect the cells.
-
Procedure:
-
MT-4 cells are seeded in a 96-well plate.
-
Serial dilutions of the synthesized Etravirine are added to the wells.
-
The cells are then infected with HIV-1.
-
The plates are incubated for a period of 4-5 days.[6]
-
-
Endpoint Measurement: The antiviral activity is determined by measuring a relevant endpoint, such as:
-
Cell Viability (MTT Assay): Metabolically active cells reduce the MTT tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically. A higher absorbance indicates greater cell survival and thus higher antiviral activity.[6]
-
p24 Antigen Capture ELISA: The amount of viral p24 antigen in the cell culture supernatant is quantified as a measure of viral replication.[6]
-
Luciferase Reporter Gene Assay: In genetically engineered cell lines (e.g., TZM-bl), HIV-1 infection leads to the expression of a luciferase reporter gene, and the luminescence produced is measured.[7]
-
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated.
Visualizing the Synthetic Pathways and Experimental Workflows
To better illustrate the relationships between the different synthetic routes and the experimental procedures, the following diagrams are provided in DOT language.
Caption: Comparative Synthetic Pathways to Etravirine.
Caption: Experimental Workflow for Synthesis and Evaluation.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
- 3. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and NMR for Purity Determination of 1-(4-Cyanophenyl)guanidine
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1-(4-Cyanophenyl)guanidine. We present detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, renowned for its high resolution and sensitivity in separating components of a mixture.[1][2] For purity analysis, HPLC is typically used to separate the main compound from any impurities, with quantification based on the area of the chromatographic peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile primary analytical method for purity determination.[3][4] Unlike chromatographic techniques, qNMR can provide a direct measurement of the analyte's purity without the need for a reference standard of the compound itself, by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[5][6]
This guide explores the cross-validation of data obtained from both HPLC and qNMR to provide a high degree of confidence in the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The following protocol outlines a reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
The following protocol describes a ¹H-qNMR method for determining the purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Acquisition Time: ≥ 3 s
-
Spectral Width: Appropriate range to cover all signals (e.g., 0-12 ppm)
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the vinylic protons provide a distinct singlet.
-
Data Presentation and Comparison
The quantitative data obtained from both HPLC and qNMR analyses of a single batch of this compound are summarized below for direct comparison.
Table 1: HPLC Purity Analysis Results
| Parameter | Result |
| Main Peak Retention Time | 15.2 min |
| Main Peak Area % | 99.5% |
| Impurity 1 Retention Time | 12.8 min |
| Impurity 1 Area % | 0.2% |
| Impurity 2 Retention Time | 18.1 min |
| Impurity 2 Area % | 0.3% |
| Total Purity | 99.5% |
Table 2: qNMR Purity Analysis Results
| Parameter | Value |
| Analyte Signal Integral (Aromatic Protons) | 4.00 |
| Internal Standard Signal Integral (Vinylic Protons) | 2.00 |
| Analyte Moles | Calculated based on integral ratio |
| Calculated Purity (w/w %) | 99.3% |
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR data for the purity assessment of this compound.
Caption: Cross-validation workflow for HPLC and NMR purity analysis.
Conclusion
Both HPLC and qNMR are robust methods for the purity assessment of this compound, each with its own set of advantages. HPLC excels in its ability to separate and detect trace impurities, offering high sensitivity and throughput, making it ideal for routine quality control.[7] qNMR, on the other hand, serves as an excellent orthogonal method, providing an absolute purity value without the need for specific impurity reference standards and simultaneously confirming the structure of the main component.[8]
The close agreement between the purity values obtained from HPLC (99.5%) and qNMR (99.3%) in this comparative analysis demonstrates a high level of confidence in the quality of the this compound batch. For comprehensive and rigorous purity validation, a dual approach utilizing both HPLC for impurity profiling and qNMR for an absolute purity assessment is highly recommended. This orthogonal strategy ensures the highest level of assurance in the quality of the material.
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Guanidine-Based Compounds: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various guanidine-based compounds, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers in evaluating the potential of these compounds for various therapeutic applications.
Data Presentation: Comparative Performance of Guanidine-Based Compounds
The following tables summarize quantitative data from various studies, offering a clear comparison of the biological activities of different guanidine-based compounds.
Table 1: In Vitro Cytotoxicity of Guanidine-Based Compounds
| Compound Class | Specific Compound | Cell Line | Assay | IC50 Value | Reference |
| Indolo[2,3-b]quinoline Guanidine Derivatives | Compound 1 | A549 (Lung Adenocarcinoma) | MTT | 0.19 µM | [1] |
| MCF7 (Breast Cancer) | MTT | 0.5 µM | [1] | ||
| Various Guanidine-Based Chemicals | Dodecylguanidine hydrochloride (DGH) | A549 (Human Lung Epithelial) | WST | 0.39 µg/mL | |
| Cyanoguanidine polymer (CGP) | A549 (Human Lung Epithelial) | WST | 49.6 µg/mL | ||
| Cyclopropyl-linked Guanidine Derivatives | Compound 7i (4-Me, 4-Br substituted) | - | DNA Binding | Kb = 3.49 x 105 M-1 | [2] |
| Guanidine Analogs as Sigma Receptor Ligands | N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Cortical Neurons | Ischemia Assay | 2.2 µM | |
| o-tolyl-guanidine (o-DTG) | Cortical Neurons | Ischemia Assay | 74.7 µM | ||
| Guanidine Derivatives as Leishmanicidal Agents | LQOFG-2 | Leishmania infantum (promastigotes) | - | 12.7 µM | |
| LQOFG-6 | Leishmania infantum (promastigotes) | - | 24.4 µM | ||
| LQOFG-7 | Leishmania infantum (promastigotes) | - | 23.6 µM | ||
| LQOFG-2 | Leishmania infantum (axenic amastigotes) | - | 26.1 µM | ||
| LQOFG-6 | Leishmania infantum (axenic amastigotes) | - | 21.1 µM | ||
| LQOFG-7 | Leishmania infantum (axenic amastigotes) | - | 18.6 µM | ||
| Guanidines as Arginase 1 Inhibitors | Compound 15a | Human Arginase 1 | - | 67 nM | |
| Compound 15aa | Human Arginase 1 | - | 32 nM |
Table 2: In Vivo Efficacy of Guanidine-Based Compounds
| Compound | Animal Model | Tumor/Disease Model | Dosing Regimen | Key Findings | Reference |
| Indolo[2,3-b]quinoline Guanidine Derivative 1 | BALB/c mice | 4T1 Mammary Gland Carcinoma | 5 and 10 mg/kg, i.p., 5x/week for 3 weeks | No significant anticancer activity observed. | [1] |
| DBA/2 mice | KLN205 Murine Lung Carcinoma | 10 and 20 mg/kg, i.p., 5x/week | 37% tumor growth inhibition at 20 mg/kg. | [1][3] | |
| N,N'-disubstituted guanidine (1D-142) | Nude mice | A549 Non-Small Cell Lung Carcinoma Xenograft | Not specified | Marked reduction in tumor growth and extended lifespan. | [4][5] |
| Guanidine Salts | Monkeys | Poliovirus Infection | Not specified | Suggestive therapeutic activity observed. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the guanidine-based compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate at 37°C for 3 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[1]
In Vivo Anticancer Activity in 4T1 Mammary Gland Carcinoma Mouse Model
-
Tumor Cell Inoculation: Inoculate female BALB/c mice orthotopically in the mammary fat pad with 2 x 105 4T1 cells suspended in PBS.[1]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., approximately 45 mm³). Then, randomize the mice into treatment and control groups (n=10 per group).[1]
-
Compound Administration: Administer the test compound (e.g., Indolo[2,3-b]quinoline guanidine derivative 1) intraperitoneally (i.p.) at specified doses (e.g., 5 and 10 mg/kg body weight) five times a week for three weeks. The control group receives the vehicle (e.g., aqua pro injection). A positive control like cyclophosphamide can be administered at a specified regimen (e.g., 25 mg/kg, i.p., three times a week).[1]
-
Monitoring: Measure tumor dimensions with a caliper and monitor the body weight of the animals three times a week.[1]
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and excise the tumors for further analysis, such as weighing and histological examination.
In Vivo Anticancer Activity in KLN205 Murine Lung Carcinoma Mouse Model
-
Tumor Cell Inoculation: Inoculate DBA/2 mice with KLN205 cells.
-
Treatment Initiation: Begin treatment on day 7 after cell inoculation.
-
Compound Administration: Administer the test compound (e.g., Indolo[2,3-b]quinoline guanidine derivative 1) at specified doses (e.g., 10 and 20 mg/kg body weight) five times a week.
-
Tumor Growth Monitoring: Monitor tumor growth throughout the experiment.
-
Endpoint Analysis: At the end of the experiment, measure the tumor growth inhibition. Monitor for any toxic effects by observing body weight loss and performing biochemical analysis of blood parameters.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of guanidine-based compounds are mediated through various signaling pathways. This section provides diagrams generated using Graphviz to visualize these mechanisms.
DNA Minor Groove Binding
Many guanidine-based compounds exert their anticancer effects by binding to the minor groove of DNA, which can interfere with DNA replication and transcription.[2][8][9] The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA.[1]
Caption: Guanidine compounds binding to the DNA minor groove.
Guanidine-Induced Mitochondrial Apoptosis Pathway
Several guanidine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.[10][11]
Caption: Mitochondrial-mediated apoptosis induced by guanidine compounds.
Inhibition of Rac1 Signaling Pathway
Certain guanidine-based compounds have been identified as inhibitors of the Rac1 signaling pathway. They can interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1, thereby preventing Rac1 activation and its downstream effects on cell proliferation and migration.[4][5][12]
Caption: Inhibition of the Rac1-GEF interaction by guanidine compounds.
Potential Modulation of PI3K/Akt and TGF-β Signaling Pathways
Emerging evidence suggests that guanidine compounds may also exert their effects by modulating the PI3K/Akt and TGF-β signaling pathways. The PI3K/Akt pathway is crucial for cell survival and proliferation, while the TGF-β pathway is involved in processes like fibrosis. The exact mechanisms of interaction are still under investigation.[9][13][14][15]
Caption: Potential modulation of PI3K/Akt and TGF-β pathways by guanidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Improved Guanidine-Based Rac1 Inhibitor with in vivo Activity against Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis of Guanine Nucleotide Exchange Mediated by the T-cell Essential Vav1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhenium-guanidine complex as photosensitizer: trigger HeLa cell apoptosis through death receptor-mediated, mitochondria-mediated, and cell cycle arrest pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pulmonary fibrosis inhibitor targeting TGF-β RI in Polygonum cuspidatum by high resolution mass spectrometry with in silico strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Cyanophenyl)guanidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1-(4-Cyanophenyl)guanidine is classified as a hazardous substance and requires disposal through an approved hazardous waste management service. Improper disposal can pose significant risks to human health and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound and associated waste in a laboratory setting.
I. Hazard Profile and Safety Precautions
This compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): A comprehensive set of personal protective equipment must be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][4] Avoid breathing dust or fumes.[5][1]
II. Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in hazardous waste management.
-
Dedicated Waste Containers: All waste contaminated with this compound, including solid and liquid waste, must be collected in separate, dedicated hazardous waste containers.[6]
-
Solid Waste: This includes unused or expired reagents, contaminated personal protective equipment (gloves, etc.), weighing papers, and any other labware that has come into contact with the compound.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents.[7] Also, keep it separate from acidic waste, as cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[6]
Step 2: Container Selection and Labeling
The choice of container and proper labeling are crucial for safety and compliance.
-
Container Type: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Irritant"
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: On-site Storage
Proper storage of hazardous waste pending disposal is regulated and essential for safety.
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
Accumulation Time: Do not accumulate large quantities of hazardous waste. Adhere to your institution's and local regulations regarding the maximum allowable accumulation time.
Step 4: Arranging for Disposal
Disposal of this compound must be handled by a certified hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on the procedures for hazardous waste pickup and disposal at your institution. They will be able to provide the necessary paperwork and schedule a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[7]
IV. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area.
-
If safe to do so, prevent the spread of the spill.
-
For small spills, use an appropriate absorbent material to clean it up, wearing full PPE.
-
Collect all cleanup materials in a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS office.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1][7] Seek immediate medical attention.
-
V. Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. pfw.edu [pfw.edu]
- 3. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1-(4-Cyanophenyl)guanidine
Essential Safety and Handling Guide for 1-(4-Cyanophenyl)guanidine
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. The procedural guidance is designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation and serious eye irritation.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's data for breakthrough times. Double-gloving is a best practice. |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling the solid compound or solutions where splashing is possible.[3] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned laboratory coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.[3] |
| Respiratory | Air-purifying respirator | Use a NIOSH-approved respirator with appropriate cartridges if handling significant quantities of powder outside of a certified chemical fume hood or if aerosolization is likely.[4][5] |
| Feet | Closed-toe shoes | Safety footwear should cover and protect the entire foot. Perforated shoes or sandals are not permitted in areas where this chemical is handled.[6] |
Operational Plan: From Receipt to Disposal
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7] Store away from incompatible materials such as strong oxidizing agents.
Handling and Weighing
-
Ventilation: All handling of the solid compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands and skin thoroughly after handling.[2]
-
Procedure:
-
Ensure the fume hood is functioning correctly.
-
Don the required PPE as specified in Table 1.
-
To avoid dust formation, handle the compound gently.[2]
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Spill Management
-
Precaution: Ensure adequate ventilation and wear full PPE, including respiratory protection.[2]
-
Containment: For solid spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[2] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of in accordance with institutional, local, and national regulations.[2][7]
Solid Waste
-
Contaminated consumables such as gloves, weighing paper, and pipette tips must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste
-
Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not pour any waste down the drain.
Container Disposal
-
Dispose of the original container, even if empty, as hazardous waste in an approved waste disposal plant.
Emergency First Aid Procedures
Immediate action is required in case of exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Safe Handling Workflow
The following diagram illustrates the key stages for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
